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  • Product: 2-Sulfamoyl-nicotinic acid methyl ester
  • CAS: 123395-94-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-Sulfamoyl-nicotinic Acid Methyl Ester: A Comprehensive Process Guide

Executive Summary & Strategic Route Selection 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8), also known as methyl 2-sulfamoylnicotinate, is a highly valuable intermediate utilized in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8), also known as methyl 2-sulfamoylnicotinate, is a highly valuable intermediate utilized in the synthesis of advanced sulfonylurea herbicides and pharmaceutical agents[1]. The molecular architecture of this compound—featuring both a methyl ester and a sulfonamide group on a pyridine core—presents a unique regioselectivity challenge during synthesis.

Direct electrophilic sulfonation of the pyridine ring is industrially unfavorable because the electron-withdrawing nitrogen atom strongly deactivates the ring toward electrophilic attack[2]. To circumvent this, the most reliable and scalable synthetic strategy relies on a four-step linear pathway starting from the commercially available 2-chloronicotinic acid[3]. This route leverages the existing chlorine atom as a regioselective leaving group, proceeding through esterification, nucleophilic aromatic substitution (SNAr), oxidative chlorination, and amination.

G A 2-Chloronicotinic Acid B Methyl 2-Chloronicotinate A->B MeOH, H2SO4 Reflux C Methyl 2-Mercaptonicotinate B->C NaSH, H2O 80°C D Methyl 2-Chlorosulfonylnicotinate C->D Cl2 or NaOCl aq. AcOH, <10°C E Methyl 2-Sulfamoylnicotinate (Target) D->E NH3 (aq) 0°C to RT

Synthetic workflow for 2-Sulfamoyl-nicotinic acid methyl ester from 2-chloronicotinic acid.

Step-by-Step Methodologies & Mechanistic Insights

Step 1: Fischer Esterification (Acid-Catalyzed)

The synthesis commences with the protection of the carboxylic acid moiety to prevent its interference in the subsequent nucleophilic thiolation step.

  • Protocol: Suspend 2-chloronicotinic acid (1.0 eq) in an excess of anhydrous methanol (acting as both solvent and reagent). Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq). Heat the mixture to reflux (approx. 65°C) and maintain for 8–10 hours. Monitor reaction completion via TLC. Remove excess methanol under reduced pressure. Neutralize the remaining residue with saturated aqueous NaHCO₃ to pH 7–8, and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield methyl 2-chloronicotinate[3].

  • Causality & Validation: The strong acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The continuous reflux drives the thermodynamic equilibrium toward the ester product. The neutralization step during workup is a self-validating mechanism: it removes any unreacted starting acid into the aqueous phase, ensuring the organic extract contains only the highly pure ester.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Thiolation

This step introduces the sulfur atom at the critical 2-position of the pyridine ring.

  • Protocol: Dissolve methyl 2-chloronicotinate (1.0 eq) in a polar solvent (e.g., DMF or water). Add sodium hydrosulfide (NaSH, 1.5–2.0 eq). Heat the reaction mixture to 80°C and stir vigorously for 3 hours. Cool the mixture to room temperature. The product, methyl 2-mercaptonicotinate, typically precipitates out of the solution and is isolated via vacuum filtration[4][5].

  • Causality & Validation: The 2-position of the pyridine ring is highly activated for SNAr due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-position ester group. NaSH is specifically chosen over sodium sulfide (Na₂S) because it is significantly less basic; this minimizes the risk of unwanted ester hydrolysis at elevated temperatures[4][5].

Step 3: Oxidative Chlorination (The Critical Step)

This is the most thermodynamically sensitive step of the entire workflow, requiring strict temperature control to prevent product degradation.

  • Protocol: Dissolve methyl 2-mercaptonicotinate (1.0 eq) in a mixture of aqueous acetic acid (AcOH). Cool the reactor to 0°C using an ice-salt bath. Slowly bubble chlorine gas (Cl₂) through the solution, or add aqueous sodium hypochlorite (NaOCl, 10-15%, 5.0 eq) dropwise via an addition funnel. Critical: The internal temperature must be strictly maintained below 10°C throughout the addition. Stir for 1 hour at 0°C. Quench the reaction by pouring it into ice water, and immediately extract the unstable intermediate, methyl 2-chlorosulfonylnicotinate, with dichloromethane (DCM)[2][6][7].

  • Causality & Validation: The thiol undergoes a sequential oxidation mechanism. It is first oxidized to a sulfenyl chloride (R-SCl), which subsequently reacts with water and additional oxidant to form a sulfinyl chloride (R-S(=O)Cl), and finally the desired sulfonyl chloride (R-SO₂Cl)[7]. The reaction is highly exothermic. If the internal temperature exceeds 10°C, the highly electrophilic sulfonyl chloride will rapidly undergo nucleophilic attack by water, hydrolyzing into the undesired sulfonic acid byproduct[2][6]. Acetic acid is the ideal solvent because it acts as a proton source, is miscible with water (the necessary oxygen source), and remains liquid at 0°C[5][7].

G A Thiol (R-SH) B Sulfenyl Chloride (R-SCl) A->B Cl2 or NaOCl C Sulfinyl Chloride (R-S(=O)Cl) B->C H2O, Cl2 (-HCl) D Sulfonyl Chloride (R-SO2Cl) C->D H2O, Cl2 (-HCl) E Sulfonic Acid (R-SO3H) [Undesired Byproduct] D->E H2O (If Temp > 10°C)

Stepwise mechanistic pathway of oxidative chlorination and temperature-dependent side reaction.

Step 4: Amination

The final step converts the highly reactive sulfonyl chloride into the stable sulfonamide target.

  • Protocol: Cool the DCM extract containing crude methyl 2-chlorosulfonylnicotinate to 0°C. Add aqueous ammonia (NH₃, 28%, 3.0–5.0 eq) dropwise with vigorous stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-sulfamoyl-nicotinic acid methyl ester[1][3].

  • Causality & Validation: Ammonia acts as a nucleophile, executing a nucleophilic acyl substitution at the electrophilic sulfur center. An excess of ammonia is strictly required because the substitution generates one equivalent of hydrochloric acid (HCl). The excess ammonia functions as an in-situ acid scavenger, forming ammonium chloride (NH₄Cl) and driving the reaction to absolute completion[3].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for each step of the synthesis, synthesized from established industrial protocols[4][5][6][7].

Synthetic StepReagents & SolventsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Target Purity (HPLC)
1. Esterification MeOH, H₂SO₄ (cat.)65 (Reflux)8.0 - 10.090 - 95%> 98%
2. Thiolation NaSH, DMF or H₂O803.088 - 92%> 95%
3. Oxidative Chlorination Cl₂ or NaOCl, aq. AcOH0 - 51.075 - 85%N/A (Used in situ)
4. Amination NH₃ (aq), DCM0 to 252.085 - 90%> 96%

Sources

Exploratory

Physical and chemical properties of methyl 2-(aminosulfonyl)nicotinate

An in-depth technical analysis of methyl 2-(aminosulfonyl)nicotinate (CAS: 123395-94-8) requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and agrochemical pharmacology. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of methyl 2-(aminosulfonyl)nicotinate (CAS: 123395-94-8) requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and agrochemical pharmacology. This whitepaper serves as a comprehensive guide for researchers and drug development professionals, detailing the compound's intrinsic properties, its reactivity profile, and its critical role as an intermediate in the synthesis of modern sulfonylurea herbicides.

Structural Identity and Physicochemical Profiling

Methyl 2-(aminosulfonyl)nicotinate, also referred to systematically as methyl 2-sulfamoylpyridine-3-carboxylate, is a highly functionalized heterocyclic building block. The molecule features a pyridine core substituted with a methyl ester at the C3 position and a primary sulfonamide group at the C2 position.

The proximity of the electron-withdrawing methyl ester and the sulfonamide group on the electron-deficient pyridine ring significantly influences the molecule's physical properties and chemical reactivity. The sulfonamide nitrogen is weakly acidic, making it susceptible to deprotonation by moderate bases, a critical feature for its downstream synthetic utility.

Quantitative Physicochemical Data

The following table summarizes the core physical and computational chemical properties of methyl 2-(aminosulfonyl)nicotinate, providing a baseline for solubility and reactivity modeling [1].

PropertyValue / Description
Chemical Name Methyl 2-sulfamoylpyridine-3-carboxylate
CAS Registry Number 123395-94-8
Molecular Formula C₇H₈N₂O₄S
Molecular Weight 216.21 g/mol
SMILES String COC(=O)C1=CC=CN=C1S(N)(=O)=O
Hydrogen Bond Donors 1 (Primary sulfonamide -NH₂)
Hydrogen Bond Acceptors 6 (Ester oxygen, sulfonyl oxygen, pyridine nitrogen)
Rotatable Bonds 3
Topological Polar Surface Area ~ 98.4 Ų
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile); sparingly soluble in cold water.

Chemical Reactivity and Synthetic Causality

The primary industrial and research application of methyl 2-(aminosulfonyl)nicotinate is its use as an intermediate in the synthesis of Nicosulfuron , a highly selective Group 2 sulfonylurea herbicide [2].

The Isocyanation Mechanism

To form the defining sulfonylurea bridge of nicosulfuron, the primary sulfonamide of methyl 2-(aminosulfonyl)nicotinate must be converted into a highly reactive sulfonyl isocyanate .

  • Causality of Reagent Selection: Phosgene or its safer solid trimer, triphosgene (bis(trichloromethyl) carbonate), is utilized. Triphosgene is preferred in modern bench-scale protocols because it safely generates phosgene in situ upon heating, mitigating the inhalation risks associated with phosgene gas.

  • Causality of Solvent Selection: The reaction is conducted in anhydrous toluene at reflux (110 °C). Toluene is chosen because its high boiling point drives the thermal decomposition of triphosgene and facilitates the continuous expulsion of the byproduct hydrogen chloride (HCl) gas, shifting the equilibrium toward the isocyanate product.

Synthesis A Methyl 2-sulfamoylnicotinate (CAS: 123395-94-8) B Triphosgene (Toluene, Reflux) A->B Phosgenation C Sulfonyl Isocyanate Intermediate B->C -HCl E Nicosulfuron (Sulfonylurea Herbicide) C->E Coupling Reaction D 2-Amino-4,6-dimethoxypyrimidine (TEA, Acetonitrile) D->E Nucleophilic Addition

Chemical synthesis pathway of Nicosulfuron from Methyl 2-sulfamoylnicotinate.

Experimental Protocol: Synthesis of Nicosulfuron

To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates in-process analytical controls (IPC) to verify intermediate formation before proceeding to the final coupling step.

Step-by-Step Methodology

Phase 1: Preparation of the Sulfonyl Isocyanate Intermediate

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser connected to an NaOH scrubber (to neutralize evolving HCl/phosgene), and a nitrogen inlet.

  • Reagent Loading: Suspend methyl 2-(aminosulfonyl)nicotinate (10.0 g, 46.2 mmol) in anhydrous toluene (100 mL). Add triphosgene (5.5 g, 18.5 mmol).

  • Reaction: Heat the mixture gradually to reflux (110 °C) under a steady nitrogen sweep. Maintain reflux for 3-4 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, dilute in dry acetonitrile, and analyze via FTIR. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp isocyanate N=C=O stretch (~2250 cm⁻¹) validates the completion of Phase 1.

  • Concentration: Cool the mixture to 50 °C and remove toluene under reduced pressure to yield the crude sulfonyl isocyanate as a viscous oil. Do not expose to atmospheric moisture.

Phase 2: Nucleophilic Coupling

  • Coupling Preparation: Dissolve the crude isocyanate in anhydrous acetonitrile (50 mL). In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (7.1 g, 45.8 mmol) in acetonitrile (50 mL) containing triethylamine (TEA) (0.5 mL, catalytic).

    • Causality: TEA acts as a mild base to enhance the nucleophilicity of the pyrimidine amine and scavenge any residual acid, preventing the degradation of the acid-sensitive pyrimidine ring.

  • Addition: Dropwise add the pyrimidine solution to the isocyanate solution at 0-5 °C over 30 minutes to control the exothermic coupling reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via HPLC (C18 column, UV detection at 254 nm). The reaction is complete when the pyrimidine peak area falls below 1%.

  • Workup: Pour the mixture into ice-cold water (200 mL) adjusted to pH 4 with dilute HCl. The target nicosulfuron will precipitate as a white solid. Filter, wash with cold water and cold ethanol, and dry under vacuum at 45 °C.

Downstream Agrochemical Mode of Action

Once synthesized, the resulting nicosulfuron acts as a potent inhibitor of Acetolactate Synthase (ALS) (also known as acetohydroxyacid synthase), the first rate-limiting enzyme in the biosynthesis of branched-chain amino acids (BCAAs) [3].

The sulfonylurea bridge, derived directly from the methyl 2-(aminosulfonyl)nicotinate intermediate, is structurally critical for binding. It acts as a non-competitive inhibitor, binding to a site distinct from the active site and inducing a conformational change that halts the conversion of pyruvate to 2-acetolactate [4]. This biochemical bottleneck starves the plant of valine, leucine, and isoleucine, leading to rapid cessation of cell division and subsequent meristematic necrosis.

ALS Sub Pyruvate / 2-Ketobutyrate Enz Acetolactate Synthase (ALS) Sub->Enz Substrate Binding Prod Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Enz->Prod Biosynthesis Inh Nicosulfuron Inh->Enz Non-competitive Inhibition Pheno Meristematic Necrosis (Plant Death) Prod->Pheno Depletion

Mode of action for Nicosulfuron via Acetolactate Synthase (ALS) inhibition.

Environmental Degradation and Hydrolysis

Understanding the chemical stability of the methyl 2-(aminosulfonyl)nicotinate moiety is also crucial for environmental fate modeling. Research indicates that the primary degradation pathway of nicosulfuron in soil and aquatic systems is the chemical hydrolysis of the sulfonylurea bridge [5].

Cleavage of this bridge yields two primary metabolites: aminopyrimidine and the original pyridylsulfonamide derivative (methyl 2-sulfamoylnicotinate). Under alkaline or neutral conditions (pH ≥ 7), the methyl ester and the sulfonamide group can undergo intramolecular cyclization, forming a stable saccharin-like bicyclic structure. This hydrolysis is a critical parameter for regulatory bodies assessing the environmental persistence of sulfonylurea herbicides.

References

  • MDPI. (2025). Differential Sensitivity of Maize Hybrids to Nicosulfuron. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. (2002). Nicosulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals. Retrieved from[Link]

Foundational

Molecular Structure and Conformation of Methyl 2-(Aminosulfonyl)nicotinate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(aminosulfonyl)nicotinate (CAS: 123395-94-8), formally known as methyl 2-sulfamoylpyridine-3-carboxylate, is a critical synthetic intermediate in the agrochemical industry. It serves as the pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(aminosulfonyl)nicotinate (CAS: 123395-94-8), formally known as methyl 2-sulfamoylpyridine-3-carboxylate, is a critical synthetic intermediate in the agrochemical industry. It serves as the primary building block for acetolactate synthase (ALS) inhibiting sulfonylurea herbicides, most notably nicosulfuron [1]. The biological efficacy of the final active pharmaceutical or agrochemical ingredient is deeply rooted in the 3D spatial arrangement of its precursors. This whitepaper provides an in-depth analysis of the conformational causality, crystallographic signatures, and structural validation workflows for methyl 2-(aminosulfonyl)nicotinate, designed for researchers in structural chemistry and rational drug design.

Conformational Causality: Sterics vs. Electronics

The molecular architecture of methyl 2-(aminosulfonyl)nicotinate is defined by a central pyridine ring substituted at the ortho (C2) and meta (C3) positions. The proximity of the bulky aminosulfonyl ( −SO2​NH2​ ) group and the methyl ester ( −COOCH3​ ) group creates a highly strained microenvironment. The molecule's ground-state conformation is dictated by a delicate balance between steric repulsion and electronic stabilization[2].

The Ortho-Effect and Intramolecular Hydrogen Bonding

In 2-sulfamoylpyridines, the sulfonamide nitrogen acts as a strong hydrogen bond donor, while the adjacent pyridine nitrogen (N1) acts as an acceptor. This electronic attraction results in an intramolecular N−H⋯Npyridine​ hydrogen bond.

  • Causality: This interaction locks the S−N bond into a nearly coplanar arrangement with the pyridine ring, forming a highly stable, pseudo-five-membered ring. This structural "anchor" restricts the rotational freedom of the sulfamoyl group.

Steric Relief via Ester Twisting

Because the sulfamoyl group is rigidly anchored in the plane of the pyridine ring, its bulky sulfonyl oxygen atoms project outward.

  • Causality: To avoid severe steric clash (Pauli repulsion) with these oxygens, the adjacent methyl ester group at C3 is forced to twist significantly out of the pyridine plane. Density Functional Theory (DFT) calculations and empirical X-ray data of related solvates demonstrate that the dihedral angle between the pyridine ring and the ester carbonyl plane typically ranges between 60° and 90° [2].

ConformationalLogic Start Methyl 2-(aminosulfonyl)nicotinate (Initial State) Steric Steric Repulsion (C2-Sulfamoyl vs C3-Ester) Start->Steric Electronic Electronic Attraction (Intramolecular H-Bond) Start->Electronic Twist Ester Group Twists Out of Pyridine Plane (Dihedral ~60-90°) Steric->Twist Minimizes Clash Lock Sulfamoyl NH2 H-Bonds to Pyridine N1 (Pseudo 5-Membered Ring) Electronic->Lock Stabilizes Structure MinEnergy Global Minimum Energy Conformation Twist->MinEnergy Lock->MinEnergy

Conformational energy minimization pathway of methyl 2-(aminosulfonyl)nicotinate.

Crystallographic Signatures & Data Presentation

In the solid state, the conformation of methyl 2-(aminosulfonyl)nicotinate facilitates the formation of robust supramolecular architectures. Single-Crystal X-Ray Diffraction (SC-XRD) reveals that the molecules self-assemble primarily through intermolecular hydrogen bonding, where the sulfonamide −NH2​ acts as a bifurcated donor, and the ester carbonyl or sulfonyl oxygens act as acceptors [1].

Quantitative Structural Parameters

The tables below summarize the representative geometric parameters for the optimized conformation of this molecular class, derived from high-resolution crystallographic studies of nicosulfuron intermediates [1][2].

Table 1: Representative Bond Lengths and Dihedral Angles

Structural FeatureAtoms InvolvedTypical ValueFunctional Significance
Bond Length S=O (Sulfonyl)1.43 - 1.44 ÅIndicates strong double-bond character; highly electronegative.
Bond Length S−N (Sulfonamide)1.60 - 1.62 ÅShortened due to partial double-bond character from lone-pair delocalization.
Bond Length C=O (Ester)1.20 - 1.22 ÅStandard carbonyl length; acts as a primary H-bond acceptor.
Dihedral Angle N(Py)−C2−S−N(Amide) ~10° - 15°Near-coplanarity driven by the intramolecular N−H⋯N bond.
Dihedral Angle C2−C3−C(Carbonyl)−O ~65° - 85°Orthogonal twist to minimize steric clash with the sulfonyl group.

Table 2: Hydrogen Bonding Geometry (Intra- and Intermolecular)

Interaction TypeDonor-Acceptor ( D−H⋯A ) D⋯A Distance (Å) D−H⋯A Angle (°)Motif / Result
Intramolecular N(Amide)−H⋯N(Pyridine) 2.60 - 2.65125 - 135Pseudo 5-membered ring (Conformational Lock)
Intermolecular N(Amide)−H⋯O(Ester) 2.85 - 2.95160 - 1751D infinite chains or centrosymmetric dimers
Intermolecular C(Pyridine)−H⋯O(Sulfonyl) 3.10 - 3.30140 - 150Weak C−H⋯O stabilization of the lattice

Self-Validating Experimental Workflows

To accurately determine the conformation and crystal structure of methyl 2-(aminosulfonyl)nicotinate, a rigorous, self-validating experimental pipeline must be employed. The protocol below ensures that the isolated crystals are free from polymorphic impurities or solvent-induced artifacts.

Step-by-Step Methodology: Synthesis & Crystallization

Phase 1: High-Purity Synthesis & Isolation

  • Chlorosulfonation: React methyl 2-(benzylthio)nicotinate with chlorine gas in aqueous acetic acid at 0 °C to yield methyl 2-(chlorosulfonyl)nicotinate.

  • Amination: Slowly add the sulfonyl chloride intermediate to a solution of anhydrous ammonia in dichloromethane (DCM) at -10 °C. Causality for temperature control: Low temperatures prevent the nucleophilic attack of ammonia on the methyl ester, avoiding the formation of the unwanted diamide byproduct.

  • Purification: Wash the organic layer with cold water, dry over MgSO4​ , and concentrate in vacuo. Purify the crude solid via flash chromatography (Silica gel, Hexane/Ethyl Acetate 6:4).

  • Validation: Confirm purity >99.5% via Reverse-Phase HPLC before proceeding to crystallization. Impurities act as lattice disruptors.

Phase 2: Single-Crystal Growth (Slow Evaporation)

  • Solvent Selection: Dissolve 50 mg of the purified compound in 3 mL of a binary solvent system: Dichloromethane/Methanol (1:1 v/v). Causality: DCM provides excellent solubility, while Methanol acts as an antisolvent that participates in transient hydrogen bonding, slowing down the nucleation rate to yield defect-free crystals.

  • Evaporation: Place the solution in a 5 mL glass vial. Puncture the cap with a single 20-gauge needle to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Harvesting: Isolate the resulting colorless, block-like crystals and immediately mount them on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation prior to X-ray diffraction.

Workflow Syn Synthesis (Chlorosulfonation + Amination) Pur Purification (HPLC >99.5%) Syn->Pur Isolate Cryst Crystallization (Slow Evaporation) Pur->Cryst Solubilize XRD SC-XRD Analysis (Data Collection) Cryst->XRD Harvest Model Structural Modeling (DFT Analysis) XRD->Model Refine

Self-validating experimental workflow for structural characterization.

Biological Relevance of the Conformation

The structural rigidity imposed by the intramolecular hydrogen bond and the steric twist of the ester group is not merely an academic curiosity; it is the fundamental basis of the molecule's downstream biological activity. When methyl 2-(aminosulfonyl)nicotinate is converted into nicosulfuron, the pyridine-sulfonamide geometry is conserved.

This specific conformation allows the sulfonylurea bridge to adopt a "folded" shape, which is precisely complementary to the substrate-binding channel of the Acetolactate Synthase (ALS) enzyme in target weeds. Any deviation from this dihedral arrangement results in steric clashes with the enzyme's active site residues, drastically reducing herbicidal efficacy [1].

References

  • Liu, Y., Jia, L., Wu, S., Xu, S., Zhang, X., Jiang, S., & Gong, J. (2019). Polymorphism and molecular conformations of nicosulfuron: Structure, properties and desolvation process. CrystEngComm, 21(17), 2790-2798.[Link]

  • Chen, L., Zhou, L., Zhang, X., Yang, Y., Zhang, S., Yang, W., Xie, C., Hou, B., Bao, Y., & Yin, Q. (2020). Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron. Crystals, 10(3), 157.[Link]

Protocols & Analytical Methods

Method

Experimental protocol for synthesizing 2-Sulfamoyl-nicotinic acid methyl ester

Here is a comprehensive, field-tested experimental protocol for the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester, designed for process chemists and drug development professionals. Strategic Synthesis Design & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-tested experimental protocol for the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester, designed for process chemists and drug development professionals.

Strategic Synthesis Design & Mechanistic Overview

2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a critical sulfonamide building block, predominantly utilized as an intermediate in the industrial synthesis of highly active sulfonylurea herbicides (e.g., nicosulfuron, halosulfuron)[1][2], and serves as a versatile scaffold in pharmaceutical discovery[3].

Direct electrophilic sulfonation of a pyridine ring is thermodynamically and kinetically unfavorable due to the electron-deficient nature of the heterocycle. To bypass this limitation, this protocol employs a highly efficient, four-step indirect sulfonation strategy starting from commercially available 2-chloronicotinic acid[4]. The sequence leverages a nucleophilic aromatic substitution (SNAr) to introduce a protected sulfur moiety, followed by oxidative cleavage to generate a reactive sulfonyl chloride[5][6], which is subsequently amidated.

Reaction Workflow

SynthesisWorkflow A 2-Chloronicotinic Acid (CAS: 2942-59-8) B Methyl 2-chloronicotinate (CAS: 1452-37-5) A->B Step 1: MeOH, H2SO4 Reflux, 12h C Methyl 2-(benzylthio)nicotinate (Intermediate) B->C Step 2: Benzyl mercaptan, K2CO3 DMF, 80°C, 4h D Methyl 2-(chlorosulfonyl)nicotinate (CAS: 112006-52-7) C->D Step 3: NCS, AcOH/H2O 0-5°C, 2h E 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) D->E Step 4: NH3(aq), THF 0-5°C, 1h

Figure 1: Four-step synthetic workflow for 2-Sulfamoyl-nicotinic acid methyl ester.

Step-by-Step Experimental Methodologies

Step 1: Esterification (Synthesis of Methyl 2-chloronicotinate)

Objective: Protect the carboxylic acid functional group to prevent interference during subsequent nucleophilic and oxidative steps.

  • Procedure:

    • Charge a 2 L round-bottom flask with 2-chloronicotinic acid (100 g, 0.63 mol)[4] and anhydrous methanol (1000 mL).

    • Slowly add concentrated sulfuric acid (10 mL) dropwise while stirring to prevent localized heating.

    • Heat the mixture to reflux (approx. 65°C) for 12 hours.

    • Cool to room temperature and concentrate the solvent under reduced pressure.

    • Quench the residue with saturated aqueous NaHCO₃ until a stable pH of 7-8 is reached.

    • Extract with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Mechanistic Causality: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol. Neutralization before extraction is critical to prevent acid-catalyzed ester hydrolysis during the aqueous workup.

  • Self-Validation: The disappearance of the highly polar acid spot on TLC (Hexane:EtOAc 3:1) and the formation of a less polar ester spot confirms conversion. The product should isolate as a pale yellow oil.

Step 2: SNAr Thioetherification (Synthesis of Methyl 2-(benzylthio)nicotinate)

Objective: Introduce the sulfur moiety via Nucleophilic Aromatic Substitution (SNAr).

  • Procedure:

    • Dissolve methyl 2-chloronicotinate (100 g, 0.58 mol) in anhydrous DMF (500 mL).

    • Add anhydrous potassium carbonate (120 g, 0.87 mol) and stir for 15 minutes at room temperature.

    • Add benzyl mercaptan (79 g, 0.64 mol)[4] dropwise.

    • Heat the reaction mixture to 80°C for 4 hours.

    • Cool to room temperature and pour the mixture into crushed ice-water (2 L).

    • Extract the precipitated product with dichloromethane (DCM) (3 x 400 mL). Wash the organic layer thoroughly with water (5 x 300 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The pyridine nitrogen and the ester group synergistically withdraw electron density from the C2 position, highly activating the C-Cl bond for SNAr. Benzyl mercaptan is utilized because the benzyl group acts as an excellent protecting group that is easily and cleanly cleaved during the subsequent oxidation step.

  • Self-Validation: The absence of the characteristic foul thiol odor post-workup confirms complete consumption of benzyl mercaptan.

Step 3: Oxidative Chlorination (Synthesis of Methyl 2-(chlorosulfonyl)nicotinate)

Objective: Oxidative cleavage of the benzyl thioether to generate the highly reactive sulfonyl chloride[5][6].

  • Procedure:

    • Dissolve the crude methyl 2-(benzylthio)nicotinate (120 g, 0.46 mol) in a mixture of glacial acetic acid and water (4:1 v/v, 1200 mL).

    • Cool the solution to 0-5°C using an ice-salt bath.

    • Add N-Chlorosuccinimide (NCS) (184 g, 1.38 mol) portion-wise over 1 hour, strictly maintaining the internal temperature below 5°C.

    • Stir the mixture for an additional 2 hours at 0-5°C.

    • Pour the reaction mixture into ice-water (2 L) and extract immediately with cold DCM (3 x 500 mL).

    • Wash the organic layer with cold water, dry over Na₂SO₄, and concentrate under vacuum at <30°C to yield a yellow solid. Proceed immediately to Step 4.

  • Mechanistic Causality: Oxidation of the sulfide yields a transient sulfonium intermediate. Nucleophilic attack by water/chloride cleaves the benzyl-sulfur bond, releasing benzyl chloride and forming the sulfonyl chloride. Strict temperature control (<5°C) is mandatory; higher temperatures will lead to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Self-Validation: The intermediate must isolate as a solid. If it oils out, severe hydrolysis to the sulfonic acid has likely occurred due to poor temperature control.

Step 4: Amidation (Synthesis of 2-Sulfamoyl-nicotinic acid methyl ester)

Objective: Convert the sulfonyl chloride to the target primary sulfonamide[2][3].

  • Procedure:

    • Dissolve the freshly prepared methyl 2-(chlorosulfonyl)nicotinate (100 g, 0.42 mol) in anhydrous THF (800 mL) and cool to 0°C.

    • Slowly add aqueous ammonia (28%, 150 mL) dropwise over 30 minutes.

    • Stir the mixture at 0-5°C for 1 hour.

    • Concentrate the THF under reduced pressure.

    • Adjust the pH of the aqueous residue to 6.0 using 1M HCl.

    • Filter the resulting white crystalline precipitate, wash with cold distilled water, and dry in a vacuum oven at 45°C for 12 hours.

  • Mechanistic Causality: Ammonia acts as a potent nucleophile, displacing the chloride ion via a nucleophilic acyl substitution-like pathway at the sulfur center. Excess ammonia serves as a necessary acid scavenger for the generated HCl byproduct.

  • Self-Validation: The final product precipitates cleanly at pH 6. A melting point check (expected ~140-142°C) can rapidly confirm identity and purity prior to HPLC analysis.

Quantitative Data Summary

The table below summarizes the expected yields, purity profiles, and reaction parameters for a validated scale-up batch.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Reaction Time (h)Temp (°C)
1 Methyl 2-chloronicotinate92%>98.0%12.065 (Reflux)
2 Methyl 2-(benzylthio)nicotinate88%>95.0%4.080
3 Methyl 2-(chlorosulfonyl)nicotinate85%>90.0%2.00 - 5
4 2-Sulfamoyl-nicotinic acid methyl ester90%>99.0%1.00 - 5

References

  • Research Chemicals Catalog (2-Chloronicotinic acid & Benzyl mercaptan) . AARMEDICA. Available at:[Link]

Sources

Application

Application Note: Analytical Methods for the Quantification of Methyl 2-(aminosulfonyl)nicotinate

Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Introduction & Chemical Context Methyl 2-(aminosulfonyl)nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction & Chemical Context

Methyl 2-(aminosulfonyl)nicotinate (CAS: 123395-94-8), also known as 2-sulfamoylnicotinic acid methyl ester, is a critical synthetic intermediate and a primary degradation product of sulfonylurea herbicides such as nicosulfuron[1][2]. Accurate quantification of this compound is essential in two primary domains:

  • Process Chemistry: Monitoring reaction kinetics and impurity profiling during the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

  • Environmental Analysis: Tracing the hydrolytic and microbial degradation pathways of sulfonylureas in soil and water matrices[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic instrument parameters. The methodologies detailed below—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—are engineered to address the specific physicochemical challenges of this molecule.

Analytical Strategy & Causality

Methyl 2-(aminosulfonyl)nicotinate features a basic pyridine nitrogen, an ester linkage, and a weakly acidic sulfamoyl group.

  • Chromatographic Challenge: Without proper pH control, the molecule exists in a state of partial ionization, leading to severe peak tailing and retention time drift on standard silica-based reversed-phase columns.

  • The Solution: The mobile phase must be acidified (e.g., using 0.1% acetic or formic acid) to suppress the ionization of the pyridine ring and the sulfamoyl moiety, ensuring the compound remains predominantly in its neutral form for sharp, Gaussian peak shapes[2][3].

Pathway & Workflow Visualizations

To contextualize the analytical methods, the following diagrams illustrate the compound's role in chemical pathways and the orthogonal analytical workflow used for its quantification.

Pathway N1 Methyl 2-(aminosulfonyl)nicotinate (Key Intermediate) N3 Nicosulfuron (Sulfonylurea Herbicide) N1->N3 Coupling Reaction N2 2-Amino-4,6-dimethoxypyrimidine N2->N3 Coupling Reaction N3->N1 Hydrolysis (Acidic/Basic) N4 Degradation Products (Soil/Water Matrices) N3->N4 Environmental Degradation

Caption: Role of methyl 2-(aminosulfonyl)nicotinate in the synthesis and degradation pathway of nicosulfuron.

Workflow A Sample Preparation (Solvent Extraction / SPE) B Chromatographic Separation (RP-HPLC / UPLC) A->B Injection (1-5 µL) C Detection & Quantification B->C Elution D Routine Analysis (HPLC-UV at 245-254 nm) C->D High Conc. (Process) E Trace Analysis (LC-ESI-MS/MS in SRM) C->E Low Conc. (Environmental) F Data Validation (Linearity, LOD/LOQ, Recovery) D->F E->F

Caption: Analytical workflow for the quantification of methyl 2-(aminosulfonyl)nicotinate using orthogonal detection.

Method 1: HPLC-UV for Routine Process Monitoring

This method is optimized for high-concentration samples (e.g., API synthesis monitoring, formulation QA/QC) where robustness and reproducibility are prioritized over extreme sensitivity[3].

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax SB-C18 or InertSustain C18 (150 × 4.6 mm, 5 µm)Sterically protected C18 phases resist hydrolysis at low pH[2][3].
Mobile Phase A Water + 0.1% Acetic Acid (v/v)Acidic modifier suppresses pyridine ionization, preventing peak tailing[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and lower backpressure than methanol.
Elution Mode Isocratic: 75% A / 25% BEnsures reproducible retention times for routine batch analysis[3].
Flow Rate 0.8 - 0.9 mL/minBalances analysis time with column backpressure[2][3].
Column Temp. 30 °C - 40 °CImproves mass transfer and reduces mobile phase viscosity[2][3].
Detection UV at 245 nm or 254 nmCorresponds to the π-π* transition of the substituted pyridine ring[2][3].
Injection Vol. 1 - 5 µLPrevents column overloading given the high concentration of process samples.
Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Measure 1.0 mL of glacial acetic acid and add it to 999 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.

  • Filter both Mobile Phase A and B through a 0.22 µm PTFE membrane.

  • Sonicate for 15 minutes to degas the solvents, preventing baseline noise from micro-bubbles[2].

Step 2: Standard Preparation

  • Weigh exactly 10.0 mg of methyl 2-(aminosulfonyl)nicotinate reference standard.

  • Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL primary stock.

  • Perform serial dilutions using the mobile phase (75:25 Water:Acetonitrile) to create a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 3: System Suitability Testing (SST)

  • Inject the 10.0 µg/mL standard six consecutive times.

  • Self-Validating Criteria: Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000[3].

Step 4: Sample Analysis

  • Dilute process samples in the mobile phase to fall within the linear range.

  • Filter samples through a 0.45 µm syringe filter prior to injection.

  • Run the isocratic method. The target compound typically elutes between 4.0 and 6.5 minutes depending on the exact dead volume of the LC system.

Method 2: UPLC-ESI-MS/MS for Trace & Environmental Analysis

For environmental matrices (soil, wastewater) where methyl 2-(aminosulfonyl)nicotinate exists at trace levels as a degradant, UV detection lacks the necessary sensitivity and specificity. We employ UPLC coupled with tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode[1][4].

Mass Spectrometry Parameters
ParameterSettingCausality
Ionization Mode Electrospray Ionization Positive (ESI+)The basic pyridine nitrogen readily accepts a proton to form [M+H]+[2][4].
Precursor Ion (Q1) m/z 217.2Corresponds to the[M+H]+ of C7H8N2O4S (Exact mass: 216.04).
Product Ion 1 (Quantifier) m/z 185.1Loss of methanol (-32 Da) from the ester group. Highly abundant.
Product Ion 2 (Qualifier) m/z 137.1Loss of the sulfamoyl group (-SO2NH2). Confirms structural identity.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Optimized via direct infusion to maximize fragmentation efficiency.
Capillary Voltage 3.5 kVStandard for stable spray in positive mode.

Note: Mobile phase modifiers must be volatile. Replace acetic acid with 0.1% Formic Acid for MS compatibility.

Step-by-Step Protocol

Step 1: Solid Phase Extraction (SPE) for Complex Matrices

  • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL of 0.1% formic acid in water.

  • Load 50 mL of the filtered environmental water sample (adjusted to pH 3.0 to keep the analyte neutral and maximize retention).

  • Wash with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 5 mL of pure methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C and reconstitute in 1 mL of initial mobile phase.

Step 2: UPLC Gradient Analysis

  • Use a sub-2-micron column (e.g., Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).

  • Run a gradient from 10% B (Acetonitrile) to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Inject 1-2 µL of the reconstituted sample.

Step 3: Data Processing & Acceptance Criteria

  • Quantify using the m/z 217.2 → 185.1 transition[4].

  • Forensic Validation: Confirm identity by ensuring the retention time matches the standard (± 2%) and the ion ratio (Quantifier/Qualifier) is within ± 20% of the reference standard[4].

Method Validation Summary

To ensure the trustworthiness of your analytical data, your validation should yield parameters closely aligning with the benchmark data summarized below (derived from analogous sulfonylurea and pyridine-sulfonamide analyses)[3][4].

Validation ParameterHPLC-UV (Process)UPLC-MS/MS (Trace)
Linear Range 0.5 – 100 µg/mL0.05 – 10 ng/mL (ppb)
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.15 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 ng/mL
Recovery (Accuracy) 98.5% – 102.0%85.0% – 110.0%
Precision (% RSD) < 1.0%< 5.0%

Expert Insights & Troubleshooting

  • Matrix Effects in MS: When analyzing soil extracts, humic acids can cause significant ion suppression in the ESI source. Always use matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (e.g., a deuterated analog) to correct for ionization variations[4].

  • Analyte Stability: The ester group of methyl 2-(aminosulfonyl)nicotinate is susceptible to hydrolysis at high pH. Always store stock solutions in anhydrous acetonitrile at 4 °C, and ensure sample diluents are neutral or slightly acidic[1][2].

  • Column Degradation: Prolonged use of highly aqueous, acidic mobile phases can lead to phase collapse or cleavage of the stationary phase in standard C18 columns. Utilizing sterically protected columns (like Zorbax SB) or end-capped columns designed for 100% aqueous compatibility will significantly extend column lifetime[3].

References

  • Wang, J., & Li, X. (2016). Degradation of nicosulfuron by a novel isolated bacterial strain Klebsiella sp. Y1. Water Science and Technology, IWA Publishing.
  • Zhang, Y., et al. (2019). Study on Electrochemical Degradation of Nicosulfuron by IrO2-Based DSA Electrodes: Performance, Kinetics, and Degradation Mechanism. International Journal of Environmental Research and Public Health, MDPI.
  • Lazić, S., et al. (2015). Simultaneous Determination of Mesotrione and Nicosulfuron in OD Formulations. 21st International Symposium on Analytical and Environmental Problems, University of Szeged.
  • Li, L. Y., et al. (1996). Acceptance Criteria for Ultratrace HPLC-Tandem Mass Spectrometry: Quantitative and Qualitative Determination of Sulfonylurea Herbicides in Soil. Analytical Chemistry, PubMed.

Sources

Method

Application Note: Methyl 2-Sulfamoylnicotinate as a Bifunctional Intermediate in Drug Discovery

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of privileged building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of privileged building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 2-sulfamoylnicotinate (CAS: 123395-94-8) is a highly versatile, bifunctional intermediate characterized by its adjacent sulfamoyl and methyl ester groups on a pyridine core[1]. This specific spatial arrangement makes it an ideal precursor for two distinct and highly valuable chemical spaces: the pyrido[2,3-e]-1,2-thiazine scaffold (utilized in COX-2 inhibiting oxicam NSAIDs) and the pyridyl-sulfonylurea scaffold (utilized in acetolactate synthase inhibitors and emerging NLRP3 inflammasome modulators).

This application note provides a comprehensive, causality-driven guide to leveraging methyl 2-sulfamoylnicotinate in synthetic workflows, complete with self-validating protocols and mechanistic insights.

Physicochemical Profiling

Understanding the physical and reactive properties of methyl 2-sulfamoylnicotinate is the first step in designing robust synthetic routes. The pyridine nitrogen serves as a weak base, while the sulfonamide protons are mildly acidic (pKa ~10), allowing for selective deprotonation and functionalization without hydrolyzing the C3-ester.

PropertyQuantitative Data / Description
Chemical Name Methyl 2-sulfamoylpyridine-3-carboxylate
CAS Registry Number 123395-94-8
Molecular Formula C₇H₈N₂O₄S
Molecular Weight 216.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, Methanol; Poorly soluble in Water
Electrophilic Site C3 Methyl ester carbonyl (susceptible to intramolecular nucleophilic attack)
Nucleophilic Site C2 Sulfonamide nitrogen (active post-deprotonation)

Synthetic Workflows & Divergent Pathways

The true value of methyl 2-sulfamoylnicotinate lies in its divergent reactivity. By selectively activating either the sulfonamide nitrogen or the ester group, chemists can drive the intermediate toward entirely different heterocyclic systems.

Workflow cluster_oxicam Pathway A: Pyrido-thiazine (Oxicam) Scaffold cluster_urea Pathway B: Sulfonylurea Scaffold SM Methyl 2-sulfamoylnicotinate (CAS: 123395-94-8) Alk N-Alkylation (Methyl chloroacetate / K2CO3) SM->Alk Pathway A Iso Carbamate Formation (Phenyl chloroformate) SM->Iso Pathway B Cyc Dieckmann Cyclization (NaOMe / MeOH) Alk->Cyc Oxi Pyrido[2,3-e]-1,2-thiazine (COX-2 Inhibitor Core) Cyc->Oxi Cpl Amine Coupling (Aminopyrimidine / DBU) Iso->Cpl Urea Pyridyl-Sulfonylurea (ALS Inhibitor Core) Cpl->Urea

Divergent synthetic pathways utilizing methyl 2-sulfamoylnicotinate.

Protocol A: Synthesis of the Pyrido[2,3-e]-1,2-thiazine Scaffold

The pyrido-thiazine core is a bioisostere of the benzothiazine ring found in classic oxicam NSAIDs (e.g., meloxicam, piroxicam)[2]. The incorporation of the pyridine nitrogen significantly enhances aqueous solubility, a critical ADME parameter in drug development[3].

Step 1: Selective N-Alkylation

Objective: Alkylate the sulfonamide nitrogen while preserving the methyl ester.

  • Setup: Dissolve methyl 2-sulfamoylnicotinate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the acidic sulfonamide (pKa ~10) but weak enough to prevent the saponification of the C3-methyl ester, which would ruin the subsequent cyclization step.

  • Alkylation: Dropwise add methyl bromoacetate (1.1 eq). Heat the mixture to 60°C for 4 hours.

  • Self-Validation & Workup: Monitor via TLC (EtOAc:Hexane 1:1). The starting material will disappear, replaced by a single, less polar spot. Quench with ice water; the intermediate methyl 2-(N-(2-methoxy-2-oxoethyl)sulfamoyl)nicotinate will precipitate. Filter and dry under a vacuum.

Step 2: Dieckmann-Type Cyclization

Objective: Form the 1,2-thiazine-1,1-dioxide ring via intramolecular condensation.

  • Setup: Suspend the N-alkylated intermediate (1.0 eq) in a mixture of anhydrous Methanol and Toluene (1:3 ratio).

  • Enolate Formation: Add Sodium Methoxide (NaOMe, 2.5 eq) as a 25% solution in methanol.

    • Causality: NaOMe acts as a strong base to deprotonate the active methylene group of the N-acetate. The resulting carbanion attacks the adjacent nicotinic methyl ester.

  • Equilibrium Driving: Heat to reflux (approx. 85°C). Equip the flask with a Dean-Stark trap to continuously distill off the methanol.

    • Causality: This is a reversible condensation. Removing methanol (both the solvent and the byproduct of the ester condensation) forces the equilibrium entirely toward the cyclized product according to Le Chatelier's principle.

  • Self-Validation & Workup: The reaction mixture will transition to a deep yellow/orange color, indicating the formation of the highly conjugated enolate salt. Cool to room temperature and acidify with 1M HCl to pH 3. The target scaffold, methyl 4-hydroxy-2H-pyrido[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide, will crash out as a bright yellow precipitate.

Pharmacological Context: COX-2 Inhibition

Oxicam derivatives synthesized from this scaffold act as potent inhibitors of Cyclooxygenase-2 (COX-2)[2]. They competitively bind the COX-2 active site, halting the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby reducing inflammation.

COX2 Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGH2->PGE2 mPGES-1 Drug Pyrido-thiazine NSAID (Oxicam Derivative) Drug->COX2 Competitive Inhibition

Arachidonic acid cascade and targeted COX-2 inhibition by pyrido-thiazine NSAIDs.

Protocol B: Synthesis of Pyridyl-Sulfonylurea Scaffolds

Sulfonylureas are a massive class of compounds. While historically known as herbicides (e.g., [4]), novel pyridyl-sulfonylureas are currently being screened as targeted kinase inhibitors and inflammasome modulators in human medicine[5].

Step 1: Phosgene-Free Carbamate Activation

Objective: Convert the sulfonamide to a reactive carbamate intermediate.

  • Setup: Dissolve methyl 2-sulfamoylnicotinate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (2.0 eq) and cool the flask to 0°C.

  • Activation: Slowly add Phenyl chloroformate (1.2 eq) dropwise.

    • Causality: Direct conversion to a sulfonyl isocyanate typically requires highly toxic phosgene gas. Utilizing phenyl chloroformate generates a phenyl sulfonylcarbamate, which is a stable, isolable, and highly reactive electrophile for amine coupling, drastically improving laboratory safety.

  • Workup: Wash the organic layer with 1M HCl to remove excess pyridine, dry over Na₂SO₄, and concentrate to yield the activated carbamate.

Step 2: DBU-Catalyzed Amine Coupling

Objective: Form the final sulfonylurea bridge.

  • Setup: Dissolve the phenyl sulfonylcarbamate (1.0 eq) and a target amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq) in anhydrous Acetonitrile.

  • Coupling: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) and stir at room temperature for 2 hours.

    • Causality: DBU is a sterically hindered, non-nucleophilic amidine base. It effectively deprotonates the aminopyrimidine, dramatically increasing its nucleophilicity. The amine then attacks the carbamate carbonyl, displacing phenol as the leaving group to form the sulfonylurea linkage.

  • Self-Validation & Workup: The reaction generates phenol as a byproduct. To isolate the pure product, concentrate the mixture and triturate the residue with cold diethyl ether. The sulfonylurea product will remain as an insoluble solid, while the phenol byproduct and DBU salts wash away in the ether layer.

References

  • Thiazine derivatives Source: US Patent 4,180,662 URL
  • Herbicidal pyridine sulfonamides Source: US Patent 4,789,393 URL
  • Oxicams, a Class of NSAIDs and beyond Source: IUBMB Life (via NCBI PMC) URL:[Link]

  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment Source: Science of The Total Environment (via eScholarship) URL:[Link]

Sources

Application

Advanced Application Note: 2-Sulfamoyl-nicotinic Acid Methyl Ester in Medicinal Chemistry

Executive Summary 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a highly versatile, bifunctional heterocyclic building block [1]. Characterized by an electrophilic methyl ester at the C3 position and a nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a highly versatile, bifunctional heterocyclic building block [1]. Characterized by an electrophilic methyl ester at the C3 position and a nucleophilic/acidic primary sulfonamide at the C2 position of a pyridine ring, this scaffold is a privileged intermediate in drug discovery. Its unique ortho-relationship enables facile intramolecular cyclizations to yield bicyclic systems (e.g., pyrido-thiazines), while the primary sulfonamide serves as a classic pharmacophore for zinc-metalloenzyme inhibition.

This application note details the mechanistic rationale and self-validating protocols for utilizing this compound in two primary medicinal chemistry workflows: the synthesis of anti-inflammatory pyrido-thiazine scaffolds[3] and the development of Carbonic Anhydrase (CA) inhibitors for oncology.

Physicochemical & Structural Profiling

To ensure predictable reactivity and analytical tracking during synthesis, the core physicochemical properties of the starting material are summarized below [1], [2].

PropertyValueAnalytical Significance
Chemical Name Methyl 2-sulfamoylpyridine-3-carboxylateStandard IUPAC nomenclature for NMR/MS tracking.
CAS Registry Number 123395-94-8Key identifier for sourcing and safety data.
Molecular Formula C₇H₈N₂O₄SEssential for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 216.21 g/mol Base mass for calculating reaction equivalents.
SMILES String COC(=O)C1=CC=CN=C1S(N)(=O)=OUseful for in silico docking and cheminformatics.
Key Reactive Sites C3-Ester, C2-SulfonamideEnables orthogonal functionalization or cyclization.

Application I: Synthesis of Pyrido-thiazine NSAID Scaffolds

Causality & Mechanistic Rationale

Pyrido[2,3-e][1,2]thiazine 1,1-dioxides are the core scaffolds of "oxicam" class Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which act as COX-1/COX-2 inhibitors [3]. The synthesis begins with the base-catalyzed intramolecular cyclization of 2-sulfamoyl-nicotinic acid methyl ester.

Why Sodium Methoxide (NaOMe) in Methanol? Using NaOMe specifically matches the leaving group of the methyl ester. If an alternative alkoxide (e.g., NaOEt) were used, competitive transesterification would occur, leading to a complex mixture of methyl and ethyl esters prior to cyclization. NaOMe deprotonates the acidic primary sulfonamide (pKa ~10), generating a strong nucleophile that attacks the adjacent C3-carbonyl, expelling methoxide to form the bicyclic pyrido-isothiazolone (a pyridine analog of saccharin). This intermediate undergoes a Gabriel-Colman rearrangement upon treatment with an alpha-haloester to yield the expanded pyrido-thiazine ring.

Synthetic Workflow

Workflow1 A 2-Sulfamoyl-nicotinic acid methyl ester B Base-Catalyzed Cyclization A->B NaOMe, MeOH Reflux C Pyrido-isothiazolone (Bicyclic Intermediate) B->C - MeOH D Gabriel-Colman Rearrangement C->D NaH, Br-CH2-CO2Et E Pyrido[2,3-e][1,2]thiazine (NSAID Scaffold) D->E Ring Expansion

Fig 1: Synthetic pathway from 2-sulfamoyl-nicotinic acid methyl ester to pyrido-thiazines.

Protocol 3.1: Base-Catalyzed Cyclization to Pyrido-isothiazolone

This protocol is designed to be self-validating, ensuring intermediate purity before ring expansion.

  • Reaction Setup : Suspend 2-sulfamoyl-nicotinic acid methyl ester (10.0 mmol, 2.16 g) in anhydrous methanol (25 mL) under an inert argon atmosphere.

  • Base Addition : Slowly add a solution of sodium methoxide (11.0 mmol, 2.5 mL of a 25% w/w solution in MeOH) dropwise at 0 °C. Causality: Dropwise addition controls the exothermic deprotonation, preventing thermal degradation of the sulfonamide.

  • Cyclization : Heat the reaction mixture to reflux (65 °C) for 4–6 hours.

  • Self-Validation (In-Process) : Monitor via TLC (DCM:MeOH 9:1). The starting material (higher Rf​ ) will disappear, replaced by a highly polar, baseline-hugging spot (the sodium salt of the cyclized product).

  • Workup : Cool to room temperature and concentrate the solvent in vacuo. Dissolve the residue in minimal ice water (15 mL) and acidify dropwise with 1M HCl to pH 2-3.

  • Isolation : A white precipitate will form immediately. Filter under vacuum, wash with cold water, and dry overnight under high vacuum.

  • Self-Validation (Post-Process) : Confirm cyclization via FT-IR. The distinct ester carbonyl stretch (~1730 cm⁻¹) of the starting material will be replaced by a cyclic imide carbonyl stretch (~1700 cm⁻¹).

Application II: Development of Carbonic Anhydrase (CA) Inhibitors

Causality & Mechanistic Rationale

Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme highly overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote tumor survival and metastasis. The primary sulfonamide group (-SO₂NH₂) of 2-sulfamoyl-nicotinic acid methyl ester is a potent, classic zinc-binding pharmacophore.

Why a two-step Saponification-Coupling instead of Direct Amidation? To build a library of CA inhibitors with varying hydrophobic tails (for isozyme selectivity), the C3-ester must be converted to various amides. Direct amidation of unactivated methyl esters with amines requires harsh Lewis acids (e.g., AlMe₃) or extreme heat, which can degrade the sensitive sulfonamide. A two-step sequence—mild LiOH saponification followed by HATU-mediated peptide coupling—allows for room-temperature functionalization, preserving the integrity of the zinc-binding pharmacophore.

Biological Mechanism Workflow

CA_Pathway Hypoxia Tumor Hypoxia (HIF-1alpha Activation) CA9 Carbonic Anhydrase IX (Overexpression) Hypoxia->CA9 Upregulates Reaction Extracellular Acidification (Tumor Survival) CA9->Reaction Catalyzes Hydration Inhibitor Sulfamoyl-Nicotinamide Derivative Zn Zn2+ Active Site Coordination Inhibitor->Zn Binds Zn->CA9 Blocks Active Site

Fig 2: Mechanism of CA IX inhibition by sulfamoyl-nicotinamide derivatives in hypoxic tumors.

Protocol 4.1: Saponification and HATU-Mediated Amidation

Step A: Saponification

  • Dissolve 2-sulfamoyl-nicotinic acid methyl ester (5.0 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 15.0 mmol). Stir at room temperature for 3 hours.

  • Self-Validation : LC-MS will show the disappearance of the m/z 217 [M+H]⁺ peak and the emergence of the m/z 203 [M+H]⁺ peak (the free carboxylic acid).

  • Remove THF in vacuo, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield 2-sulfamoylnicotinic acid.

Step B: Amidation

  • Dissolve the intermediate acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 10 minutes to form the active ester. Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Add the desired primary or secondary amine (1.2 mmol) and stir at room temperature for 12 hours.

  • Workup : Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash the organic layer with brine to remove residual DMF, dry, and concentrate. Purify via flash chromatography to yield the final CA inhibitor candidate.

References

  • Chemical Properties and CAS Registry Data for Methyl 2-sulfamoylnicotinate (123395-94-8). GuideChem.
  • Structural characterization and patent literature for methyl 2-sulfamoylpyridine-3-carboxylate derivatives. Google Patents (CN1035287A).
  • Sulfamoylpyridine derivatives in medicinal chemistry (COX-2/NSAIDs context). US Patent Application.
Method

Application Note: Large-Scale Synthesis Considerations for 2-Sulfamoyl-Nicotinic Acid Methyl Ester

Executive Summary & Strategic Context 2-Sulfamoyl-nicotinic acid methyl ester (CAS 123395-94-8) is a high-value sulfonamide intermediate crucial for the commercial production of sulfonylurea-class herbicides, including h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Sulfamoyl-nicotinic acid methyl ester (CAS 123395-94-8) is a high-value sulfonamide intermediate crucial for the commercial production of sulfonylurea-class herbicides, including halosulfuron-methyl and nicosulfuron[1][2]. These agrochemicals are characterized by their high biological activity at exceptionally low application rates, functioning by inhibiting the enzyme acetolactate synthase in targeted weeds[1].

Transitioning the synthesis of this intermediate from the bench to pilot and industrial scales presents significant chemical engineering challenges. This application note details a robust, four-step synthetic pipeline, emphasizing the mechanistic causality behind reagent selection, phase management, and the rigorous thermal control required to suppress impurity formation[3][4].

Retrosynthetic Strategy and Workflow

The most economically and operationally viable synthetic route utilizes 2-chloronicotinic acid as the starting material. The process involves four distinct transformations:

  • Esterification : Protection of the carboxylic acid to prevent interference in subsequent steps.

  • Thiolation (SNAr) : Introduction of the sulfur moiety via nucleophilic aromatic substitution.

  • Oxidative Chlorination : Conversion of the thiol to a highly reactive sulfonyl chloride.

  • Amination : Final conversion to the primary sulfonamide.

SyntheticRoute SM 2-Chloronicotinic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-chloronicotinate Step1->Int1 Step2 Thiolation (NaSH, Base) Int1->Step2 Int2 Methyl 2-mercaptonicotinate Step2->Int2 Step3 Oxidative Chlorination (Cl2, aq. HCl/DCM, <5°C) Int2->Step3 Int3 Methyl 2-(chlorosulfonyl)nicotinate Step3->Int3 Step4 Amination (NH3, Solvent, 0-10°C) Int3->Step4 Product 2-Sulfamoyl-nicotinic acid methyl ester (Target) Step4->Product

Figure 1: Four-step synthetic workflow for 2-Sulfamoyl-nicotinic acid methyl ester.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Fischer Esterification

Protocol: Charge a glass-lined reactor with 2-chloronicotinic acid (1.0 eq) and anhydrous methanol (10.0 eq). Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst. Heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor conversion via HPLC. Upon completion, concentrate the mixture under reduced pressure, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.

Causality & Scale-Up Insights: Methanol functions as both the reactant and the solvent. The equilibrium is driven forward by the vast excess of methanol. The methyl ester is specifically chosen over bulkier alkyl esters to minimize steric hindrance at the adjacent C2 position during the subsequent nucleophilic attack[5]. Strict control of water content (<0.1%) is required to prevent the reverse hydrolysis reaction.

Step 2: Thiolation (Nucleophilic Aromatic Substitution)

Protocol: Dissolve methyl 2-chloronicotinate (1.0 eq) in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF). Add sodium hydrosulfide (NaSH, 1.5 eq) in portions while maintaining the internal temperature between 60–80 °C. Stir for 3 hours. Quench the reaction by pouring it into ice water, followed by acidification to precipitate methyl 2-mercaptonicotinate.

Causality & Scale-Up Insights: The pyridine ring is electron-deficient, rendering the C2-chlorine highly susceptible to SNAr[4]. DMF is critical here; as a polar aprotic solvent, it heavily solvates the sodium cation, leaving the hydrosulfide anion "naked" and maximizing its nucleophilicity. The temperature must not exceed 80 °C, as the basicity of NaSH can induce premature hydrolysis of the methyl ester[3].

Step 3: Oxidative Chlorination

Protocol: Suspend methyl 2-mercaptonicotinate (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 2M aqueous hydrochloric acid. Cool the reactor jacket to -10 °C to maintain an internal temperature of -5 °C to 5 °C. Vigorously stir the biphasic system and bubble chlorine gas (Cl2, 3.5 eq) through the mixture at a controlled rate. Once chlorine absorption ceases, separate the phases immediately and wash the organic layer with cold brine.

Causality & Scale-Up Insights: This is the most hazardous and sensitive step in the pipeline. The oxidation of the thiol to the sulfonyl chloride proceeds through sulfenyl and sulfinyl chloride intermediates, releasing significant thermal energy (exothermic) and HCl gas[5][6]. The causality behind the biphasic DCM/water system is self-validating: as the highly reactive methyl 2-(chlorosulfonyl)nicotinate forms, it immediately partitions into the DCM layer. This phase separation shields the electrophilic sulfonyl chloride from the aqueous phase, preventing its hydrolysis into the dead-end sulfonic acid impurity.

Mechanism Thiol Methyl 2-mercaptonicotinate (R-SH) Sulfenyl Sulfenyl Chloride (R-S-Cl) Thiol->Sulfenyl + Cl2 - HCl Sulfinyl Sulfinyl Chloride (R-S(=O)-Cl) Sulfenyl->Sulfinyl + H2O, + Cl2 - 2HCl Sulfonyl Sulfonyl Chloride (R-S(=O)2-Cl) Sulfinyl->Sulfonyl + H2O, + Cl2 - 2HCl SideReaction Sulfonic Acid (R-S(=O)2-OH) [IMPURITY] Sulfonyl->SideReaction + H2O (If Temp > 5°C)

Figure 2: Stepwise oxidative chlorination mechanism and temperature-dependent hydrolysis pathway.

Step 4: Amination

Protocol: Prepare a solution of anhydrous ammonia (NH3, 5.0 eq) in tetrahydrofuran (THF) or methanol, cooled to 0 °C. Add the DCM solution of methyl 2-(chlorosulfonyl)nicotinate dropwise over 2 hours, maintaining the temperature below 10 °C. Post-addition, allow the mixture to warm to ambient temperature. Remove solvents in vacuo, wash the crude solid with water to remove ammonium chloride salts, and recrystallize from ethanol to yield pure 2-Sulfamoyl-nicotinic acid methyl ester.

Causality & Scale-Up Insights: The order of addition is paramount. Adding the sulfonyl chloride into a vast excess of ammonia ensures that the primary sulfonamide product is immediately surrounded by NH3, preventing it from reacting with another molecule of sulfonyl chloride to form a bis-sulfonylimide dimer[5]. Anhydrous ammonia is mandated over aqueous ammonium hydroxide to entirely eliminate the competing hydrolysis pathway[4].

Quantitative Process Parameters

To ensure reproducibility across scales, the following Critical Process Parameters (CPPs) must be strictly monitored to guarantee the Critical Quality Attributes (CQAs) of the final active intermediate.

Process StepParameter (CPP)Target RangeConsequence of Deviation (CQA Impact)
Esterification System Water Content< 0.1% w/wEquilibrium shifts back; incomplete conversion and lower overall yield.
Thiolation Reaction Temperature60–80 °C<60 °C : Sluggish kinetics. >80 °C : Base-catalyzed ester hydrolysis.
Oxidative Chlorination Internal Temperature-5 to 5 °C>5 °C : Rapid hydrolysis of sulfonyl chloride to sulfonic acid impurity.
Amination Ammonia Equivalents> 4.0 eq<4.0 eq : Formation of bis-sulfonylimide dimers; reduced purity.

Safety and Environmental Considerations

Industrial synthesis of this intermediate involves highly reactive and toxic gases.

  • Chlorine Gas Management : Cl2 is highly toxic and corrosive. The reactor must be equipped with a dedicated caustic scrubber system (e.g., 10-20% NaOH solution) to neutralize unreacted Cl2 and the massive volumes of HCl gas generated as a byproduct during Step 3.

  • Ammonia Handling : Anhydrous ammonia requires pressurized handling and robust ventilation. Excess ammonia should be captured in an acidic scrubber (e.g., dilute sulfuric acid) to form ammonium sulfate, which can be safely disposed of or repurposed as agricultural fertilizer.

References

  • ChemBK . "Nicosulfuron - Preparation Method and Application". ChemBK Database.[Link]

  • National Institutes of Health (NIH) . "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases". PMC.[Link]

  • Google Patents. "CN103086966A - Synthetic method of sulfamine formic ether".
  • Google Patents. "CN110878084A - Preparation method of nicosulfuron original drug".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting byproducts in methyl 2-(aminosulfonyl)nicotinate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of methyl 2-(aminosulfonyl)nicotinate. This resource is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methyl 2-(aminosulfonyl)nicotinate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical mechanisms to proactively improve your synthetic outcomes.

I. Synthetic Pathway Overview

The synthesis of methyl 2-(aminosulfonyl)nicotinate typically proceeds via a two-step process:

  • Chlorosulfonylation of Methyl Nicotinate: This initial step involves the electrophilic aromatic substitution of methyl nicotinate with a chlorosulfonating agent, most commonly chlorosulfonic acid, to yield the key intermediate, methyl 2-(chlorosulfonyl)nicotinate.

  • Amination of Methyl 2-(chlorosulfonyl)nicotinate: The resulting sulfonyl chloride is then reacted with an ammonia source to produce the final product, methyl 2-(aminosulfonyl)nicotinate.

Each of these steps presents unique challenges that can lead to the formation of byproducts and a reduction in overall yield and purity. This guide will address these challenges in a systematic, question-and-answer format.

II. Troubleshooting Guide

This section directly addresses specific experimental issues you may encounter.

Problem 1: Low Yield of Methyl 2-(chlorosulfonyl)nicotinate in the First Step

Question: My chlorosulfonylation of methyl nicotinate is resulting in a low yield of the desired methyl 2-(chlorosulfonyl)nicotinate. What are the likely causes and how can I improve the outcome?

Answer:

A low yield in the chlorosulfonylation step is a common issue and can be attributed to several factors. Understanding the causality behind these factors is key to optimizing your reaction.

Probable Causes and Solutions:

  • Incomplete Reaction:

    • Causality: The electrophilic substitution of the pyridine ring can be sluggish due to the electron-withdrawing nature of both the ester group and the pyridine nitrogen. Insufficient reaction time or temperature will lead to unreacted starting material.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Optimization of Conditions: Gradually increase the reaction temperature and/or extend the reaction time. However, be cautious as harsh conditions can promote byproduct formation.

  • Byproduct Formation:

    • Causality: Chlorosulfonic acid is a highly reactive reagent that can lead to several side reactions.[1]

      • Disulfonation: The presence of free sulfur trioxide in chlorosulfonic acid can lead to the formation of disulfonated byproducts.[1]

      • Sulfone Formation: The intermediate sulfonyl chloride can react with another molecule of methyl nicotinate to form a diaryl sulfone.[1]

      • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is highly susceptible to hydrolysis if moisture is present in the reaction, leading to the formation of the corresponding sulfonic acid, which is unreactive towards amination.

    • Solution:

      • Control of Reagent Stoichiometry: Use a moderate excess of chlorosulfonic acid to ensure complete conversion of the starting material, but avoid a large excess which can increase the likelihood of disulfonation.

      • Temperature Control: Maintain a carefully controlled temperature throughout the reaction. Lower temperatures generally favor the desired monosulfonylation.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the reagents and solvents are anhydrous to prevent premature hydrolysis of the sulfonyl chloride intermediate.

  • Degradation of Starting Material or Product:

    • Causality: Pyridine derivatives can be sensitive to strongly acidic and high-temperature conditions, leading to decomposition.

    • Solution:

      • Mild Reaction Conditions: If possible, explore the use of milder chlorosulfonating agents or alternative synthetic routes if degradation is a significant issue.

Problem 2: Presence of Multiple Isomers of Methyl 2-(chlorosulfonyl)nicotinate

Question: My analysis of the crude product from the chlorosulfonylation step shows the presence of more than one isomer. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of multiple isomers is a direct consequence of the regioselectivity of the electrophilic substitution on the pyridine ring of methyl nicotinate.

Causality and Strategy:

The pyridine ring is an electron-deficient system, and electrophilic substitution is generally disfavored compared to benzene. The existing substituents on the ring, the methyl ester at the 3-position and the ring nitrogen, will direct the incoming chlorosulfonyl group.

  • The pyridine nitrogen is a strongly deactivating group and directs electrophilic substitution to the 3- and 5-positions.

  • The methyl ester group is also a deactivating, meta-directing group.

Considering these directing effects, the chlorosulfonyl group is most likely to substitute at the 2- and 4-positions relative to the ester group (which are the 5- and 6-positions of the pyridine ring, respectively). The desired product is the 2-sulfonylated isomer.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can often enhance the selectivity towards the kinetically favored product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of electrophilic aromatic substitutions.

  • Alternative Synthetic Routes: If achieving the desired regioselectivity is consistently problematic, exploring alternative synthetic strategies, such as starting from a pre-functionalized nicotinic acid derivative, may be necessary.

Problem 3: Low Yield and/or Impurities in the Amination Step

Question: The conversion of methyl 2-(chlorosulfonyl)nicotinate to methyl 2-(aminosulfonyl)nicotinate is inefficient, or I am observing significant impurities. What are the common pitfalls in this step?

Answer:

The amination of the sulfonyl chloride is a nucleophilic substitution reaction. Issues at this stage often revolve around the reactivity of the sulfonyl chloride and the ammonia source, as well as potential side reactions.

Probable Causes and Solutions:

  • Hydrolysis of the Sulfonyl Chloride:

    • Causality: As mentioned previously, the sulfonyl chloride is highly sensitive to moisture. If any water is present in the reaction mixture (e.g., in the ammonia solution or solvent), it will readily hydrolyze to the unreactive sulfonic acid.

    • Solution:

      • Use of Anhydrous Ammonia: Employ anhydrous ammonia gas or a solution of ammonia in an anhydrous organic solvent.

      • Anhydrous Reaction Conditions: Ensure all solvents and glassware are scrupulously dry.

  • Incomplete Reaction:

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the sulfonyl chloride.

    • Solution:

      • Reaction Monitoring: Utilize TLC or HPLC to track the disappearance of the starting material.

      • Optimization: If the reaction is slow, consider a moderate increase in temperature or a longer reaction time.

  • Formation of Side Products:

    • Causality:

      • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with ammonia and react with the sulfonyl chloride to form a sulfonate ester.

      • Dimerization/Polymerization: Under certain conditions, intermolecular reactions between the starting material and product can occur.

    • Solution:

      • Choice of Solvent: Use a non-nucleophilic, aprotic solvent for the reaction.

      • Controlled Addition of Reagents: Add the ammonia source slowly to the sulfonyl chloride solution to maintain a low concentration of the reactive intermediate and minimize side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorosulfonylation of methyl nicotinate?

A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. It is generally recommended to start at a low temperature (e.g., 0-10 °C) and slowly warm the reaction mixture while monitoring its progress. Excessively high temperatures can lead to increased formation of sulfones and disulfonated products.[1]

Q2: How can I effectively remove the sulfonic acid byproduct?

A2: The sulfonic acid byproduct is significantly more polar than the desired sulfonamide. It can typically be removed through an aqueous workup. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic sulfonic acid will be extracted into the aqueous layer as its salt.

Q3: What are the best analytical techniques to monitor the reaction and assess purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of both the chlorosulfonylation and amination steps.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is also an excellent tool for assessing the final purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for the product and any unknown byproducts, aiding in their identification.

Q4: Are there any safety precautions I should be aware of when working with chlorosulfonic acid?

A4: Yes, chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfuric acid fumes. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure that no water is in the vicinity of the reaction.

IV. Experimental Protocols

Protocol 1: Analysis of Byproducts by HPLC

This protocol provides a general method for analyzing the purity of methyl 2-(aminosulfonyl)nicotinate and detecting common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent.

Protocol 2: Purification by Column Chromatography

If impurities are present after the workup, column chromatography can be an effective purification method.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent): A solvent system of increasing polarity. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane. The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Reaction Pathways

Synthesis_Byproducts cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination Methyl Nicotinate Methyl Nicotinate Methyl 2-(chlorosulfonyl)nicotinate Methyl 2-(chlorosulfonyl)nicotinate Methyl Nicotinate->Methyl 2-(chlorosulfonyl)nicotinate + Chlorosulfonic Acid Isomeric Byproducts Isomeric Byproducts Methyl Nicotinate->Isomeric Byproducts Poor Regioselectivity Disulfonated Byproducts Disulfonated Byproducts Methyl Nicotinate->Disulfonated Byproducts Excess Reagent Chlorosulfonic Acid Chlorosulfonic Acid Sulfone Byproduct Sulfone Byproduct Methyl 2-(chlorosulfonyl)nicotinate->Sulfone Byproduct + Methyl Nicotinate Methyl 2-(aminosulfonyl)nicotinate Methyl 2-(aminosulfonyl)nicotinate Methyl 2-(chlorosulfonyl)nicotinate->Methyl 2-(aminosulfonyl)nicotinate + Ammonia Methyl 2-sulfonicotinic acid Methyl 2-sulfonicotinic acid Methyl 2-(chlorosulfonyl)nicotinate->Methyl 2-sulfonicotinic acid + H₂O (Hydrolysis) Ammonia Ammonia

Caption: Synthetic pathway and potential byproduct formation.

VI. Quantitative Data Summary

IssuePotential ByproductTypical Analytical Observation (HPLC)Mitigation Strategy
Chlorosulfonylation Isomeric Chlorosulfonylated NicotinatesMultiple peaks with similar mass-to-charge ratios in LC-MSLower reaction temperature, optimize solvent
Disulfonated NicotinatesPeaks with higher mass-to-charge ratios corresponding to the addition of two SO₂Cl groupsUse of stoichiometric amounts of chlorosulfonic acid
Di(nicotinoyl) SulfoneA higher molecular weight peak, less polar than the desired productLower reaction temperature, controlled addition of reagents
Amination Methyl 2-sulfonicotinic acidA highly polar peak that elutes early in reverse-phase HPLCStrict anhydrous conditions

VII. References

  • A detailed review on analytical methods to manage the impurities in drug substances. (n.d.). Retrieved March 11, 2026, from [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Retrieved March 11, 2026, from

Sources

Optimization

Optimizing reaction conditions for esterification of 2-sulfamoyl-nicotinic acid

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-sulfamoylnicotinic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-sulfamoylnicotinic acid . Due to the unique bifunctional nature of this molecule, standard esterification procedures often fail, leading to frustrating yields and complex purifications. Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to ensure your success.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why am I observing a major byproduct and very low ester yield when using standard coupling reagents (e.g., EDC, DCC, or SOCl2)? A: This is the most common pitfall when working with 2-sulfamoylnicotinic acid. The molecule contains a carboxylic acid and an adjacent (ortho) sulfamoyl group (-SO₂NH₂). When you use activating agents like thionyl chloride (SOCl₂) or carbodiimides (DCC, EDC), the carboxylic acid is converted into a highly electrophilic intermediate (an acyl chloride or O-acylisourea). Because the sulfamoyl nitrogen is perfectly positioned, it rapidly attacks the activated carbonyl carbon. This intramolecular cyclization is entropically favored and easily outcompetes the intermolecular attack of your alcohol, resulting in the formation of pyrido[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (a saccharin analog) rather than the desired ester.

Q: Can I just use a classic Fischer esterification (refluxing alcohol with catalytic H₂SO₄)? A: It is highly discouraged. Fischer esterification relies on an equilibrium driven by a large excess of alcohol and harsh acidic conditions under reflux[1]. 2-Sulfamoylnicotinic acid often exhibits poor solubility in pure alcohols due to its zwitterionic character and strong hydrogen bonding. Furthermore, prolonged heating under acidic conditions can lead to incomplete conversion and degradation of the sulfamoyl group.

Q: What is the most reliable method to synthesize the ester without triggering cyclization? A: You must invert the reactivity. Instead of activating the carbonyl carbon to be attacked by an alcohol, you should utilize the carboxylic acid as a nucleophile via an Sₙ2 reaction with a primary alkyl halide[2]. By using a weak base like K₂CO₃ in a polar aprotic solvent (DMF), you selectively deprotonate the carboxylic acid, allowing it to attack an alkyl halide (e.g., methyl iodide) to form the ester cleanly[3]. Alternatively, TMS-diazomethane offers a rapid, mild esterification specifically for methyl esters without activating the carbonyl[4].

Q: How do I prevent over-alkylation (N-alkylation of the sulfamoyl group)? A: The key is strict pKa management. The pKa of the nicotinic carboxylic acid is approximately ~2–3, while the pKa of the primary sulfonamide protons is ~10. If you use a strong base (e.g., NaH, KOtBu), both functional groups will be deprotonated, leading to competitive N-alkylation. By strictly utilizing a weak base like K₂CO₃ or NaHCO₃, you selectively generate the carboxylate anion while leaving the sulfamoyl group fully protonated and non-nucleophilic.

Part 2: Reaction Pathway Visualization

To understand why certain reagents fail, review the reaction pathway bifurcation below.

Pathway A 2-Sulfamoylnicotinic Acid (Starting Material) B Activated Carbonyl Intermediate A->B Activation (SOCl2, DCC) C Desired Ester (Target) A->C Direct Alkylation (MeI/K2CO3 or TMS-CHN2) B->C Intermolecular (ROH) D Saccharin Analog (Cyclized Byproduct) B->D Intramolecular (-SO2NH2 attack)

Reaction pathway showing the bifurcation between desired esterification and undesired cyclization.

Part 3: Quantitative Method Comparison

The following table summarizes the expected outcomes of various esterification methodologies applied specifically to 2-sulfamoylnicotinic acid.

Esterification MethodReagents / ConditionsPrimary OutcomeCyclization RiskRecommendation
Acid Activation SOCl₂ / MeOHPyrido[2,3-d]isothiazol-3(2H)-one 1,1-dioxideHigh (Critical) Avoid entirely
Carbodiimide EDC, DMAP, ROHMixture of Ester and Cyclized ByproductHigh Avoid
Fischer ROH, cat. H₂SO₄, RefluxLow Yield, DegradationModerate Not Recommended
Sₙ2 Alkylation MeI, K₂CO₃, DMFHigh Yield of Desired EsterNone Highly Recommended
Diazo Method TMS-CHN₂, PhMe/MeOHHigh Yield of Methyl EsterNone Recommended (Methyl only)

Part 4: Validated Experimental Protocols

Protocol A: Mild Sₙ2 Alkylation (For Methyl or Ethyl Esters)

This is the gold-standard protocol for esterifying sulfamoyl-bearing aromatic acids, relying on the nucleophilicity of the carboxylate salt.

Materials: 2-Sulfamoylnicotinic acid (1.0 eq), K₂CO₃ (anhydrous, 1.1 eq), Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask, dissolve 2-sulfamoylnicotinic acid in anhydrous DMF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K₂CO₃ (1.1 eq) in one portion. Stir for 15–30 minutes. Causality note: Pre-stirring ensures complete formation of the carboxylate salt, which enhances solubility and prevents unreacted acid from reacting unpredictably.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check (TLC): Monitor via TLC (e.g., 5% MeOH in DCM). The highly polar starting material (Rf ~0.1) should disappear, replaced by a distinct, less polar spot (Rf ~0.5). If a highly UV-active, non-polar spot appears rapidly, this indicates potential N-alkylation (ensure your K₂CO₃ is dry and you haven't exceeded 1.2 eq of MeI).

  • Quenching & Isolation: Pour the mixture into crushed ice/water to quench. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is usually >95% pure, but can be recrystallized or flashed if necessary.

Workflow Step1 1. Dissolution Dissolve substrate in DMF Step2 2. Deprotonation Add K2CO3 (1.1 eq) at 0°C Step1->Step2 Step3 3. Electrophile Dropwise addition of MeI (1.2 eq) Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 5. Quenching Pour into ice water Step4->Step5 Step6 6. Isolation Extract with EtOAc, wash with brine Step5->Step6

Step-by-step experimental workflow for the mild SN2 alkylation protocol.

Protocol B: Rapid Methylation using TMS-Diazomethane

For researchers needing rapid generation of the methyl ester without aqueous workup, TMS-diazomethane is an excellent, non-explosive alternative to diazomethane.

Materials: 2-Sulfamoylnicotinic acid (1.0 eq), TMS-diazomethane (2.0 M in hexanes, 1.2 eq), Toluene, Methanol, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Solvent System: Dissolve 2-sulfamoylnicotinic acid in a mixture of Toluene and Methanol (4:1 v/v) to achieve a 0.1 M concentration. Causality note: Methanol acts as a necessary co-solvent to activate the TMS-diazomethane via proton transfer.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add TMS-diazomethane dropwise. You will immediately observe the evolution of nitrogen gas.

  • Self-Validation Check (Visual): Continue dropwise addition until nitrogen gas bubbling ceases and a faint, persistent yellow color remains in the solution. This is a built-in visual indicator that the carboxylic acid has been fully consumed and a slight excess of reagent is present.

  • Quenching: Stir at 0 °C for 30 minutes. Quench the unreacted TMS-diazomethane by adding glacial acetic acid drop-by-drop until the yellow color completely disappears.

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford the pure methyl ester.

Part 5: References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][3]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry. URL:[Link][4]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready. URL:[Link][1]

  • 21.6 Chemistry of Esters Source: OpenStax Organic Chemistry. URL:[Link][2]

Sources

Troubleshooting

Stability issues of 2-Sulfamoyl-nicotinic acid methyl ester in aqueous solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of 2-Sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of 2-Sulfamoyl-nicotinic acid methyl ester in aqueous solutions. As Senior Application Scientists, we have structured this resource to provide not only protocols but also the underlying scientific rationale to empower your experimental success.

Introduction: Understanding the Molecule

2-Sulfamoyl-nicotinic acid methyl ester is a compound featuring three key functional groups that dictate its chemical behavior in aqueous media:

  • A Methyl Ester: Attached to the nicotinic acid backbone, this group is susceptible to hydrolysis.

  • A Sulfamoyl Group (-SO₂NH₂): This group's stability can also be influenced by the solution's properties.

  • A Pyridine Ring: The nitrogen atom in the ring influences the molecule's electronic properties and pKa.

Instability in aqueous solutions can lead to the formation of degradation products, resulting in decreased compound potency, inaccurate experimental data, and potential confounding biological effects. This guide will help you mitigate these issues.

Frequently Asked Questions (FAQs) on Stability
Q1: What is the primary degradation pathway for 2-Sulfamoyl-nicotinic acid methyl ester in an aqueous solution?

The most significant and typically fastest degradation pathway is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, cleaving the ester bond to yield 2-Sulfamoyl-nicotinic acid and methanol.[1] While sulfonamides can also undergo hydrolysis, this process is generally slower under typical environmental and physiological pH conditions compared to ester hydrolysis.[2]

Q2: What are the expected degradation products I should be aware of?

You should primarily monitor for the appearance of 2-Sulfamoyl-nicotinic acid . Under more strenuous conditions (e.g., prolonged exposure to strong acid or base), subsequent or alternative cleavage of the sulfamoyl group could theoretically occur, though this is less common.

G parent 2-Sulfamoyl-nicotinic acid methyl ester (Parent Compound) prod1 2-Sulfamoyl-nicotinic acid (Primary Degradant) parent->prod1 Ester Hydrolysis (Acid/Base Catalyzed) prod2 Methanol parent->prod2 Ester Hydrolysis (Acid/Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

Q3: What are the most critical factors that accelerate the degradation of this compound in solution?

The two most critical factors are pH and temperature .

  • pH: The rate of ester hydrolysis is significantly dependent on pH. The reaction is catalyzed at both low (acidic) and high (alkaline) pH.[1] Esters of nicotinic acid are generally most stable in a slightly acidic environment.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.[3]

Q4: What are the recommended storage conditions for aqueous stock solutions?

To maximize the shelf-life of your aqueous solutions, we recommend the following:

  • pH: Prepare solutions in a slightly acidic buffer, ideally between pH 4 and 6 . Avoid using plain water if long-term stability is required, as its pH can vary.

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks). For long-term storage (months), aliquot and freeze solutions at -20°C or below .[3]

  • Light: While nicotinic acid derivatives are not extremely light-sensitive, it is good practice to store solutions in amber vials or protected from direct light to prevent potential photolytic degradation.[4]

ConditionExpected StabilityPrimary Degradation ProductRecommendation
pH < 4 Low2-Sulfamoyl-nicotinic acidAvoid; acid-catalyzed hydrolysis is significant.[1]
pH 4 - 6 OptimalMinimalRecommended range for stock solution preparation.
pH > 7 Low2-Sulfamoyl-nicotinic acidAvoid; base-catalyzed hydrolysis is rapid.[1]
2-8°C GoodMinimal over short termRecommended for short-term storage.[5]
Room Temp (~25°C) Moderate to Low2-Sulfamoyl-nicotinic acidAvoid for storage; suitable for immediate use only.
Elevated Temp (>40°C) Very Low2-Sulfamoyl-nicotinic acidUse for forced degradation studies only.[6]
Troubleshooting Guide
Issue 1: My compound's concentration is decreasing significantly in my aqueous stock solution over a short period.
  • Possible Cause 1: Incorrect pH. You may have dissolved the compound in unbuffered water or an alkaline buffer (e.g., PBS at pH 7.4). At pH 7.4, base-catalyzed hydrolysis will be notable.

    • Solution: Measure the pH of your solution. Prepare fresh stock solutions using a buffer in the recommended pH 4-6 range (e.g., an acetate buffer).

  • Possible Cause 2: Improper Storage Temperature. Storing the solution on the benchtop, even for a day, can lead to measurable degradation.

    • Solution: Always store aqueous solutions refrigerated at 2-8°C when not in immediate use. For any storage longer than a few days, freezing at -20°C is strongly advised.[3]

  • Possible Cause 3: Microbial Contamination. Bacterial or fungal growth can introduce esterase enzymes that rapidly degrade the compound.

    • Solution: Use sterile water and buffers for solution preparation. Consider sterile filtering the final solution (using a compatible filter membrane) before storage, especially for long-term applications.

Issue 2: I am observing a new, more polar peak in my RP-HPLC analysis that grows over time.
  • Possible Cause: This is a classic sign of degradation. The new peak is likely the primary hydrolysis product, 2-Sulfamoyl-nicotinic acid . Carboxylic acids are generally more polar than their corresponding methyl esters and will thus have a shorter retention time on a reverse-phase (e.g., C18) column.

    • Solution: Confirm the identity of the new peak using LC-MS if available. The mass of the degradant should correspond to the loss of a methyl group (-CH₂) from the parent compound. Implement the improved storage and handling procedures described above to minimize its formation. This observation validates the need for a stability-indicating analytical method.[7]

Issue 3: My experimental results are inconsistent and not reproducible.
  • Possible Cause: The inconsistency may be due to the use of a degraded stock solution. If your stock solution is continuously degrading, the effective concentration of the active compound will decrease with each experiment, leading to poor reproducibility.

    • Solution: Prepare fresh stock solutions more frequently. If that is not feasible, prepare a large, validated batch of stock solution, aliquot it into single-use volumes, and store them frozen. Thaw one aliquot for each experiment to ensure a consistent starting concentration. Always run a control sample to benchmark against.[7]

Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol provides a method for preparing a 10 mM stock solution in a stability-promoting buffer.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.0 using acetic acid. Sterile filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of 2-Sulfamoyl-nicotinic acid methyl ester in a sterile container.

  • Dissolution: Add the pH 5.0 acetate buffer to the solid compound to achieve the desired final concentration (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes or amber vials.

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and storage conditions. Store at -20°C for long-term use.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method as mandated by ICH guidelines.[8]

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Samples: Prepare solutions of the compound (~1 mg/mL) under five conditions: 0.1 M HCl (acid), 0.1 M NaOH (base), 3% H₂O₂ (oxidative), neutral buffer (thermal), and neutral buffer exposed to light (photolytic). Include a control sample protected from stress.[6]

  • Incubate: Place the samples in a controlled environment (e.g., 50°C) for a defined period (e.g., 24 hours). The photolytic sample should be exposed to a calibrated light source.

  • Analyze: At various time points, take an aliquot from each sample. Neutralize the acid and base samples, then dilute all samples to an appropriate concentration for HPLC analysis.

  • Evaluate: Analyze the samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that degradation products are detectable.[7] This study will reveal the primary degradation products and the conditions under which the compound is least stable.

Protocol 3: Example Stability-Indicating RP-HPLC Method

This method serves as a starting point for separating the parent compound from its primary hydrolytic degradant. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 262 nm[4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The acidic mobile phase (pH ~2.7) protonates the carboxylic acid of the degradant, ensuring good peak shape. The gradient elution is designed to separate the more polar degradant (eluting earlier) from the less polar parent compound.[9]

References
  • Matier, W. L., Comer, W. T., & Deitchman, D. (1972). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Journal of Medicinal Chemistry, 15(5), 538–541. [Link]

  • Forbes, R. A., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(6), 1235-1244. [Link]

  • Rani, S., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Belletire, J. L., & Spletzer, E. G. (1986). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioDuro-Sundia. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Matier, W. L., et al. (1972). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Journal of Medicinal Chemistry. [Link]

  • Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 51(4), 589–595. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864. [Link]

  • Stern, R. H., et al. (1990). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 39(8), 882-886. [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Picolinic acid methyl ester. [Link]

  • AMSBIO. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • Reddy, R., et al. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY. Pharmacophore, 8(2), 11-23. [Link]

  • Kennedy, D. O., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Skin Pharmacology and Physiology, 21(5), 254-260. [Link]

Sources

Optimization

Technical Support Center: Purification and Isolation of Methyl 2-(aminosulfonyl)nicotinate

Welcome to the Technical Support Knowledge Base for heterocyclic building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation challenges of methyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for heterocyclic building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation challenges of methyl 2-(aminosulfonyl)nicotinate (CAS 123395-94-8), a critical intermediate widely utilized in the synthesis of sulfonylurea active pharmaceutical ingredients and agrochemicals (1)[1].

System Overview & Chemical Causality

The primary challenge in isolating methyl 2-(aminosulfonyl)nicotinate stems from its amphoteric nature and the chemical lability of its functional groups. The molecule contains a basic pyridine nitrogen and a weakly acidic primary sulfonamide (-SO₂NH₂). Furthermore, the methyl ester at the C3 position is highly susceptible to saponification if the pH is not strictly controlled during aqueous workup. Similar to its benzene analogue, methyl 2-(aminosulfonyl)benzoate (2)[2], extreme pH environments will rapidly degrade the target molecule or force it into the aqueous waste stream (3)[3].

DegradationPathway Ester Methyl 2-(aminosulfonyl)nicotinate (Target) Base Strong Base (pH > 10) OH- Attack Ester->Base Heat Excessive Heat (>60°C) During Concentration Ester->Heat Acid 2-(aminosulfonyl)nicotinic acid (Water-Soluble Impurity) Base->Acid Condensation Intermolecular Condensation (Polymeric Impurities) Heat->Condensation

Fig 1. Common degradation pathways leading to yield loss during poorly optimized isolation.

Troubleshooting Knowledge Base (FAQs)

Q: Why am I losing product to the aqueous phase during extraction? A: This is a classic pH mismatch. If the aqueous phase is too acidic (pH < 3), the pyridine ring protonates, forming a water-soluble pyridinium salt. If it is too basic (pH > 10), the sulfonamide deprotonates, forming a highly soluble sulfonamidate anion. You must extract at the isoelectric point (pH 5.5–6.5) where the molecule is neutral and maximally lipophilic.

Q: My isolated product contains a highly polar impurity that prevents crystallization. What is it? A: This is likely 2-(aminosulfonyl)nicotinic acid, the product of ester hydrolysis. Sulfonylurea intermediates are notoriously prone to hydrolysis under both acidic and basic extremes (4)[4]. To remove this, incorporate a weak base wash (e.g., 5% NaHCO₃) into your organic workup; it will selectively deprotonate the carboxylic acid without destroying your target ester.

Q: During concentration, my product turns dark and sticky. How do I prevent this? A: Sulfonamides can undergo intermolecular condensation or C-N bond cleavage at elevated temperatures (5)[5]. Always concentrate the organic phase under reduced pressure at temperatures strictly below 40 °C.

Quantitative Partitioning Data

To ensure predictable isolation, compare your analytical results against the established physicochemical parameters outlined below.

Table 1: Physicochemical Partitioning & Troubleshooting Data

ParameterValue / ObservationCausality & Impact on IsolationSelf-Validation Metric
Pyridine pKₐ ~2.5Protonation at pH < 3 causes the molecule to partition into the aqueous phase.Aqueous phase remains clear; no phase boundary forms with EtOAc.
Sulfonamide pKₐ ~9.5Deprotonation at pH > 10 forms a highly water-soluble sulfonamidate salt.Product yield drops significantly; aqueous layer tests positive for organics.
Optimal Extraction pH 5.5 – 6.5Ensures the molecule is in its neutral, maximally lipophilic state.Sharp phase boundary forms within 5 minutes of agitation.
TLC R_f (Target Ester) ~0.6 (10% MeOH/DCM)Neutral ester migrates readily on normal-phase silica.Distinct, UV-active spot (254 nm).
TLC R_f (Acid Byproduct) 0.0 (10% MeOH/DCM)Carboxylic acid strongly interacts with silica; stays at the baseline.Complete absence of baseline spot confirms successful NaHCO₃ wash.

Validated Isolation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint criteria are met.

Phase 1: Quenching and pH Adjustment
  • Action: Transfer the crude reaction mixture to a jacketed reactor and cool to 5–10 °C. Causality: The sulfonamide group is thermally labile; cooling prevents degradation and unwanted side reactions during exothermic quenching (5)[5].

  • Action: Slowly add 1M HCl or 1M NaOH to adjust the aqueous phase to exactly pH 5.5. Validation Checkpoint: Monitor with a calibrated pH probe. As the solution approaches pH 5.5, transient turbidity should appear as the neutral zwitterion precipitates, which will subsequently dissolve upon adding the extraction solvent.

Phase 2: Selective Extraction
  • Action: Add Ethyl Acetate (EtOAc) at a 3:1 v/v ratio to the aqueous phase. Agitate for 15 minutes, then allow phase separation. Validation Checkpoint: A sharp phase boundary must form within 5 minutes. If an emulsion persists, it indicates the pH is slightly off (causing partial ionization and surfactant-like behavior). Readjust pH to 5.5.

  • Action: Separate the upper organic layer. Repeat the extraction twice more with fresh EtOAc.

Phase 3: Byproduct Scavenging
  • Action: Wash the combined organic layers with 5% aqueous NaHCO₃ (1:1 v/v). Causality: The mild base deprotonates any hydrolyzed 2-(aminosulfonyl)nicotinic acid byproduct without hydrolyzing the target methyl ester, partitioning the impurity into the aqueous waste. Validation Checkpoint: Spot the washed organic layer on a TLC plate (Eluent: 10% MeOH in DCM). The baseline spot (R_f = 0.0) corresponding to the acid must be completely absent.

Phase 4: Concentration and Crystallization
  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C.

  • Action: Dissolve the resulting residue in minimal hot EtOAc (50 °C). Slowly add heptane dropwise until the solution becomes slightly turbid.

  • Action: Allow to cool to room temperature, then to 4 °C overnight. Validation Checkpoint: A white to off-white crystalline solid should form. If the product "oils out" (forms a biphasic liquid), reheat to 50 °C, add 5% more EtOAc to break the oil, and cool at a slower rate (e.g., 5 °C/hour).

IsolationWorkflow Mix Crude Reaction Mixture pH pH Adjustment (pH 5.5) 1M HCl / NaOH Mix->pH Extract Extraction (EtOAc) pH->Extract Org1 Organic Phase (Product + Ester Impurities) Extract->Org1 Top Layer Aq1 Aqueous Phase (Salts, Pyridinium ions) Extract->Aq1 Bottom Layer Wash 5% NaHCO3 Wash Org1->Wash Org2 Washed Organic Phase (Pure Ester) Wash->Org2 Top Layer Aq2 Aqueous Wash (Hydrolyzed Acid Byproduct) Wash->Aq2 Bottom Layer Cryst Crystallization (EtOAc/Heptane) Org2->Cryst Pure Pure Methyl 2-(aminosulfonyl)nicotinate Cryst->Pure

Fig 2. pH-guided liquid-liquid extraction and isolation workflow for the target methyl ester.

References

  • [4] PubChem - NIH. "Nicosulfuron | C15H18N6O6S | CID 73281". Available at:[Link]

  • [5] MDPI. "Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase". Available at: [Link]

  • [3] IWA Publishing. "Degradation of nicosulfuron by a novel isolated bacterial strain Klebsiella sp. Y1". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 2-Sulfamoyl-nicotinic acid methyl ester in Bioassays

2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a highly valuable heterocyclic building block frequently used in the development of sulfonylurea-based agrochemicals and pharmaceutical leads. However, its st...

Author: BenchChem Technical Support Team. Date: March 2026

2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a highly valuable heterocyclic building block frequently used in the development of sulfonylurea-based agrochemicals and pharmaceutical leads. However, its structural features—a rigid, lipophilic pyridine ring combined with a methyl ester—make it notoriously difficult to keep in solution during aqueous in vitro biochemical and cellular assays.

This technical guide provides researchers with field-proven, mechanistically grounded strategies to overcome precipitation issues, ensuring accurate and reproducible bioassay data.

Diagnostic Workflow for Solubility Optimization

Before altering your assay conditions, it is critical to systematically diagnose the point of failure. Use the following logical workflow to determine the most appropriate solubilization strategy for your specific assay format.

SolubilityOptimization Start Compound in DMSO Stock (2-Sulfamoyl-nicotinic acid methyl ester) CheckPrecip Add to Aqueous Bioassay Buffer Observe for Precipitation Start->CheckPrecip PrecipYes Precipitation Occurs (Kinetic Solubility Limit Reached) CheckPrecip->PrecipYes Turbidity / Crystals PrecipNo Clear Solution Proceed to Bioassay CheckPrecip->PrecipNo Clear Solution Strategy1 Strategy 1: Stepwise Dilution & Co-solvents (PEG/EtOH) PrecipYes->Strategy1 Strategy2 Strategy 2: Surfactant Addition (e.g., Tween-20 0.01-0.1%) PrecipYes->Strategy2 Strategy3 Strategy 3: Cyclodextrin Complexation (HP-β-CD) PrecipYes->Strategy3 Evaluate Re-evaluate Solubility & Assay Tolerance Strategy1->Evaluate Strategy2->Evaluate Strategy3->Evaluate Evaluate->CheckPrecip Retest in Buffer

Logical workflow for diagnosing and resolving compound precipitation in bioassays.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does 2-Sulfamoyl-nicotinic acid methyl ester precipitate immediately when transferred from my DMSO stock into the aqueous assay buffer? A1: This phenomenon is driven by a rapid solvent shift resulting in kinetic precipitation[1]. The compound dissolves well in pure Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions. However, when this concentrated stock is spiked directly into an aqueous buffer, the local environment shifts instantly. Water molecules rapidly hydrogen-bond with one another, excluding the lipophilic pyridine core of the compound. Because the thermodynamic solubility of the compound in water is inherently low, this exclusion forces the compound molecules to self-associate, leading to rapid nucleation and precipitation before they can evenly disperse[2].

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A2: No. While increasing DMSO will improve solubility, it introduces severe artifacts into bioassays. For most cell culture test systems and enzymatic assays, a final DMSO concentration of 0.5% to 1.0% (v/v) is considered the maximum acceptable limit[1]. Exceeding this threshold can lead to solvent-induced protein denaturation, altered enzyme kinetics, or cellular toxicity, rendering your assay data invalid[3].

Q3: How do non-ionic surfactants help, and which ones should I use? A3: Non-ionic surfactants like Tween-20 or Triton X-100 reduce the surface tension of the aqueous buffer and form micelles at concentrations above their critical micelle concentration (CMC). The lipophilic core of 2-Sulfamoyl-nicotinic acid methyl ester partitions into the hydrophobic interior of these micelles, effectively shielding it from the aqueous environment. A final concentration of 0.01% to 0.1% Tween-20 is generally well-tolerated in most biochemical assays and prevents compound aggregation without disrupting protein folding.

Q4: If surfactants interfere with my specific assay, how do cyclodextrins work as an alternative? A4: Cyclodextrins, such as Hydroxypropyl-beta-cyclodextrin (HP-β-CD), act as molecular hosts. They feature a hydrophilic exterior that ensures high water solubility and a hydrophobic central cavity[4]. The lipophilic pyridine ring of 2-Sulfamoyl-nicotinic acid methyl ester can insert into this cavity, forming a non-covalent inclusion complex[5]. This dramatically enhances the apparent aqueous solubility of the compound without the need for high organic solvent concentrations or membrane-disrupting surfactants[5].

Quantitative Solubilization Data

Use the following table to compare and select the appropriate solubilization strategy based on your assay's tolerance limits.

Solubilization StrategyRecommended Working ConcentrationPrimary Mechanism of ActionBioassay Tolerance & Limitations
DMSO (Control) ≤ 0.5% - 1.0% (v/v)Dipole-dipole interactionHigh toxicity > 1%; causes kinetic precipitation if added too rapidly.
Tween-20 0.01% - 0.1% (v/v)Micellar encapsulationModerate; can affect lipid membranes in cell-based assays.
HP-β-CD 1 mM - 10 mMHydrophobic cavity inclusionExcellent; highly biocompatible, though complexation requires pre-incubation.
PEG-400 1% - 5% (v/v)Co-solvent polarity shiftGood; however, higher concentrations increase buffer viscosity.
Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically validated. Do not assume a compound is dissolved simply because large crystals are not visible to the naked eye; micro-precipitates can still cause false negatives in high-throughput screening[2].

Protocol A: Stepwise Solvent-Shift Dilution Method

Purpose: To prevent localized supersaturation and kinetic precipitation when moving from DMSO to aqueous environments.

  • Stock Preparation: Prepare a 10 mM master stock of 2-Sulfamoyl-nicotinic acid methyl ester in 100% anhydrous DMSO. Vortex for 60 seconds.

  • Intermediate Dilution: Instead of diluting directly into the final buffer, create a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

  • Final Buffer Transfer: Slowly add the intermediate stock dropwise into the final assay buffer while vortexing vigorously. Ensure the final DMSO concentration remains ≤ 1.0%.

  • Self-Validation Step (Nephelometry/Turbidity Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the absorbance at 500 nm or 600 nm using a microplate reader. Because the compound does not absorb light at these wavelengths, any signal (Abs > 0.05 above a buffer blank) indicates light scattering from micro-precipitates[6]. If scattering is detected, the compound has precipitated, and you must proceed to Protocol B.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To utilize host-guest complexation for highly sensitive cellular or enzymatic assays where organic solvents must be minimized.

  • Host Solution Preparation: Prepare a 10 mM solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS).

  • Complexation: While vigorously stirring the HP-β-CD solution at 37°C, slowly add the 2-Sulfamoyl-nicotinic acid methyl ester (from a concentrated DMSO stock) dropwise.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 to 4 hours to allow the non-covalent inclusion complexes to reach thermodynamic equilibrium.

  • Self-Validation Step (Centrifugation & Quantification): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes.

    • Logic: Any uncomplexed, precipitated compound will form a pellet.

    • Carefully decant the supernatant. To confirm the exact working concentration of the solubilized compound, analyze an aliquot of the supernatant via UV-Vis spectroscopy or HPLC against a known standard curve. Use this validated supernatant for your downstream bioassays.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed URL:[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: American Pharmaceutical Review URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel Source: Avens Publishing Group URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for Methyl 2-Sulfamoylnicotinate Synthesis

Welcome to the Technical Support Center for the synthesis of methyl 2-sulfamoylnicotinate (CAS 123395-94-8). This compound is a critical sulfonamide intermediate used in the synthesis of highly active sulfonylurea herbic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-sulfamoylnicotinate (CAS 123395-94-8). This compound is a critical sulfonamide intermediate used in the synthesis of highly active sulfonylurea herbicides, such as nicosulfuron 1.

Historically, this synthesis relied on multi-step, mercaptan-based nucleophilic aromatic substitution followed by harsh oxidative chlorination. Today, direct palladium-catalyzed aminosulfonylation of methyl 2-chloronicotinate offers a greener, more efficient route. However, activating the stubborn aryl chloride bond and managing sulfur dioxide equivalents present unique challenges. This guide provides troubleshooting protocols, catalyst optimization strategies, and self-validating standard operating procedures to resolve common bottlenecks in your catalytic workflow.

Part 1: Frequently Asked Questions (Catalysts & Ligands)

Q: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) failing to activate methyl 2-chloronicotinate? A: Methyl 2-chloronicotinate possesses a highly stable C–Cl bond (bond dissociation energy ~96 kcal/mol), which is notoriously difficult to activate compared to aryl bromides or iodides. Standard phosphine ligands fail to provide enough electron density to the palladium center to drive the initial oxidative addition. Solution: You must use an electron-rich, sterically hindered ligand. Bidentate phosphine ligands with large bite angles, such as Xantphos, or bulky monodentate ligands like tBuBrettPhos, are required. Xantphos is particularly effective because its large bite angle (~111°) sterically accelerates the final reductive elimination step, preventing the catalyst from stalling 2.

Q: Should I use gaseous SO₂ for the direct sulfonylation step? A: No. Gaseous SO₂ is highly toxic, difficult to quantify, and frequently causes catalyst poisoning by oversaturating the coordination sphere of the palladium center. Solution: Use DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate. DABSO provides a controlled, slow release of SO₂ into the reaction mixture, maintaining a steady-state concentration that facilitates insertion into the Aryl-Pd(II) bond without deactivating the catalyst 3.

Part 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: High Levels of Dehalogenated Byproduct (Methyl Nicotinate)
  • Root Cause: Protodehalogenation occurs when the intermediate Aryl-Pd(II)-Cl complex undergoes β -hydride elimination (often from organic amine bases) or reacts with trace moisture before SO₂ insertion can occur.

  • Resolution:

    • Ensure strictly anhydrous conditions. Dry your 1,4-dioxane over molecular sieves and use standard Schlenk techniques.

    • Switch your base from organic amines (which can act as hydride donors) to an anhydrous inorganic base like Cs₂CO₃.

Issue 2: Formation of Palladium Black (Catalyst Precipitation)
  • Root Cause: Catalyst decomposition due to ligand oxidation, or excessive free sulfur species outcompeting the ligand for Pd coordination.

  • Resolution:

    • Degas solvents thoroughly via freeze-pump-thaw cycles to prevent phosphine ligand oxidation.

    • Upgrade from in-situ generated catalysts (e.g., Pd(OAc)₂ + Ligand) to preformed Pd G3 palladacycles (e.g., Xantphos Pd G3). These precatalysts ensure a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd clusters and ensuring rapid generation of the active Pd(0) species.

Part 3: Quantitative Data – Catalyst System Comparison

To illustrate the causality between catalyst choice and reaction efficiency, the following table summarizes the optimization data for the aminosulfonylation of methyl 2-chloronicotinate (1.0 mmol scale, 1.2 eq DABSO, 2.0 eq NH₃ surrogate, 1,4-dioxane, 90 °C).

Catalyst SystemLigand TypeTime (h)Conversion (%)Yield (%)Dehalogenation (%)
5 mol% Pd(PPh₃)₄Monodentate (Standard)24< 10Trace5
5 mol% Pd(OAc)₂ + 5 mol% XantphosBidentate (Large Bite Angle)16857212
5 mol% Pd₂(dba)₃ + 10 mol% tBuBrettPhosMonodentate (Bulky, Electron-Rich)1292818
2 mol% Xantphos Pd G3 Precatalyst (Optimal) 8 > 99 94 < 2

Part 4: Mechanistic Pathway

The following diagram illustrates the logical flow of the catalytic cycle, demonstrating exactly where the catalyst and DABSO interact with the substrate.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Methyl 2-chloronicotinate) Pd0->OxAdd Ar-Cl PdII_Aryl Aryl-Pd(II)-Cl Complex OxAdd->PdII_Aryl SO2Insert SO2 Insertion (via DABSO) PdII_Aryl->SO2Insert DABSO PdII_Sulfinate Aryl-SO2-Pd(II) Complex SO2Insert->PdII_Sulfinate Amination Amine Coordination (NH3 surrogate) PdII_Sulfinate->Amination Base / NH3 RedElim Reductive Elimination Amination->RedElim RedElim->Pd0 Regenerates Catalyst Product Methyl 2-sulfamoylnicotinate RedElim->Product Product Release

Catalytic cycle for the Pd-catalyzed synthesis of methyl 2-sulfamoylnicotinate using DABSO.

Part 5: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes built-in In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.

Reagents Required:

  • Methyl 2-chloronicotinate (1.0 mmol, 171.6 mg)

  • DABSO (0.6 mmol, 144 mg - Note: 1 eq DABSO delivers 2 eq SO₂)

  • Hexamethyldisilazane (HMDS) or Ammonium bicarbonate (2.0 mmol) as the NH₃ surrogate

  • Cs₂CO₃ (2.0 mmol, 651 mg)

  • Xantphos Pd G3 (0.02 mmol, 19 mg)

  • Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox or standard Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add methyl 2-chloronicotinate, DABSO, Cs₂CO₃, and Xantphos Pd G3.

  • Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum. Evacuate and backfill with N₂ (3 cycles). Inject anhydrous 1,4-dioxane (5.0 mL).

    • IPC Check 1 (Catalyst Activation): Upon stirring at room temperature for 5 minutes, the solution should transition from pale yellow to a deep red/orange hue, indicating the successful generation of the active Pd(0) species. If the solution turns black, oxygen has breached the system.

  • Sulfination Step: Heat the reaction mixture to 90 °C for 4 hours.

    • IPC Check 2 (Intermediate Validation): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL MeOH, and analyze via LC-MS. You should observe the complete disappearance of the starting material (m/z 171) and the appearance of the sulfinate intermediate mass [M-H]⁻ at m/z 200.

  • Amination Step: Cool the reaction to room temperature. Carefully add the ammonia surrogate (e.g., HMDS). Re-seal and heat at 90 °C for an additional 4 hours.

    • IPC Check 3 (Product Formation): Perform TLC (Eluent: 50:50 EtOAc/Hexanes). The product, methyl 2-sulfamoylnicotinate, is highly polar and will appear as a distinct, UV-active (254 nm) spot with a significantly lower Rf​ (~0.2) than the starting aryl chloride (~0.6).

  • Workup and Isolation: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford methyl 2-sulfamoylnicotinate as a white solid.

References

  • Study on Electrochemical Degradation of Nicosulfuron by IrO2-Based DSA Electrodes: Performance, Kinetics, and Degradation Mechanism. MDPI.[Link]

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. ACS Publications.[Link]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester

Welcome to the technical support guide for the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of 2-Sulfamoyl-nicotinic acid methyl ester is a critical step in the development of various pharmaceutical compounds. The primary route involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a nicotinic acid ester with a sulfamoyl source. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide addresses the most common issues encountered in the field.

Core Synthesis Pathway Overview

The most common and accessible route to 2-Sulfamoyl-nicotinic acid methyl ester begins with Methyl 2-chloronicotinate. This intermediate is reacted with a suitable sulfamoylating agent, often sulfamide (H₂NSO₂NH₂), in the presence of a base.

Synthesis_Workflow SM Methyl 2-chloronicotinate P 2-Sulfamoyl-nicotinic acid methyl ester SM->P Sulfamoylation (Nucleophilic Aromatic Substitution) R1 + Sulfamide (H₂NSO₂NH₂) + Base (e.g., K₂CO₃)

Fig 1. General synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation & Low Conversion
Question: My reaction shows very low conversion of Methyl 2-chloronicotinate, even after extended reaction times. What are the likely causes?

Answer: Low conversion is a frequent issue that typically points to one of three areas: reagent quality, insufficient activation of the nucleophile, or suboptimal reaction temperature.

  • Reagent Purity and Stability:

    • Methyl 2-chloronicotinate (Starting Material): This starting material can degrade over time, especially if exposed to moisture, leading to the formation of 2-chloronicotinic acid[1]. The presence of this acidic impurity can neutralize the base, effectively stalling the reaction. Before starting, confirm the purity of your starting material via NMR or GC-MS.

    • Sulfamide (Nucleophile): Sulfamide is hygroscopic and can hydrolyze. Use freshly opened sulfamide or dry it thoroughly under vacuum before use.

    • Solvent: Ensure your solvent (commonly DMF or DMSO) is anhydrous. Water can compete as a nucleophile (leading to 2-hydroxynicotinic acid derivatives) and contribute to the hydrolysis of the ester.

  • Base Selection and Stoichiometry:

    • The base is critical for deprotonating sulfamide to generate the active nucleophile. An insufficient amount of base will result in poor conversion.

    • Causality: Sulfamide has a pKa that requires a sufficiently strong base for deprotonation. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often preferred for its ease of handling, but NaH may be required for more challenging substrates. Use at least 2-3 equivalents of base to ensure complete deprotonation and to neutralize the HCl generated during the reaction.

  • Temperature:

    • Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is an activated process.[2] Insufficient thermal energy will lead to a sluggish reaction. A typical temperature range is 80-120 °C. If you observe low conversion at a lower temperature, gradually increasing the heat is a logical next step. Monitor for byproduct formation as you increase the temperature.

Section 2: Identification and Mitigation of Side Reactions

The primary side products in this synthesis are the result of hydrolysis and over-reaction of the sulfamide nucleophile.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Methyl 2-chloronicotinate + Deprotonated Sulfamide Product Target Product: 2-Sulfamoyl-nicotinic acid methyl ester Start->Product Desired Path Dimer Bis-Sulfonylated Impurity Start->Dimer Reaction with second starting material molecule Hydrolysis Hydrolysis Product: 2-Sulfamoyl-nicotinic acid Product->Hydrolysis Ester Hydrolysis (H₂O, Base/Acid)

Fig 2. Competing reaction pathways leading to common impurities.
Question: My mass spectrometry data shows a peak corresponding to a mass of 14 units less than my product. What is this impurity?

Answer: This is almost certainly the hydrolyzed product, 2-Sulfamoyl-nicotinic acid. The loss of 14 mass units corresponds to the replacement of the methyl group (-CH₃) with a proton (-H).

  • Cause: The methyl ester is susceptible to hydrolysis under both basic and acidic conditions, which are present during the reaction and subsequent work-up, respectively.[3][4][5] Basic hydrolysis is often the primary culprit during the reaction itself, especially if excess base and trace water are present at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Use Anhydrous Conditions: As mentioned, ensure all reagents and solvents are scrupulously dry.

    • Control Base Stoichiometry: While sufficient base is needed, a large excess can promote hydrolysis. A careful optimization (e.g., 2.5 equivalents) is recommended.

    • Modify Work-up: During aqueous work-up, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for prolonged periods. When acidifying to precipitate the product or its acid byproduct, do so at low temperatures (0-5 °C) to minimize ester cleavage.

    • Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired methyl ester product via column chromatography. The acid will have a much lower Rf value on silica gel.

Question: I've isolated a byproduct with a significantly higher molecular weight. What could it be?

Answer: A higher molecular weight species could be a bis-sulfonylated impurity. Once the initial sulfamoyl group is attached, the remaining N-H proton is acidic and can be deprotonated by the base. This newly formed anion can then react with another molecule of Methyl 2-chloronicotinate, leading to a dimeric impurity.

  • Mitigation Strategy:

    • Control Stoichiometry: This side reaction is more prevalent when the concentration of the starting material is high relative to the nucleophile. Using a slight excess of sulfamide (e.g., 1.2 to 1.5 equivalents) can help ensure the electrophile (Methyl 2-chloronicotinate) is consumed before it can react with the product.

    • Slow Addition: Adding the Methyl 2-chloronicotinate solution slowly to the mixture of sulfamide and base can help maintain a low concentration of the electrophile, thus disfavoring the dimerization reaction.

Section 3: Product Isolation and Purification
Question: My product seems to decompose during silica gel column chromatography. Are there alternative purification methods?

Answer: Yes, the sulfamoyl group can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation or poor recovery.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before preparing your column, you can co-slurry the silica gel with a small amount of a non-polar solvent containing 1-2% triethylamine. This will neutralize the acidic sites and often leads to much cleaner chromatography.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a C18-functionalized silica for reverse-phase chromatography if your product has sufficient hydrophobic character.

    • Crystallization: This is often the best method for obtaining highly pure material. Explore a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile) to find conditions that yield high-quality crystals. This method has the added benefit of being highly scalable.

    • Acid-Base Extraction: A carefully controlled liquid-liquid extraction can help remove impurities. For instance, unreacted starting material might be more soluble in a non-polar organic solvent, while the hydrolyzed acid byproduct can be removed by a wash with a weak base like sodium bicarbonate solution.[6]

Summary Table: Troubleshooting Protocol
Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Reaction 1. Impure starting materials/reagents. 2. Insufficient base. 3. Temperature too low.1. Verify purity of Methyl 2-chloronicotinate via NMR/GC-MS. Use dry sulfamide and anhydrous solvent. 2. Use ≥2 equivalents of a suitable base (e.g., K₂CO₃). 3. Increase reaction temperature incrementally to 80-120 °C.
Significant Hydrolysis 1. Water in the reaction mixture. 2. Aggressive work-up conditions. 3. Excess base.1. Use anhydrous solvents and reagents. 2. Perform aqueous work-up at low temperatures; avoid prolonged exposure to strong acid/base.[5] 3. Optimize base stoichiometry (target ~2.5 eq.).
High MW Impurity 1. Formation of bis-sulfonylated dimer.1. Use a slight excess of sulfamide (1.2-1.5 eq.). 2. Add starting material slowly to the reaction mixture.
Poor Recovery from Column 1. Product degradation on acidic silica gel.1. Deactivate silica with triethylamine. 2. Use an alternative stationary phase (e.g., alumina). 3. Purify via recrystallization.
References
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science.
  • Side Reactions of Pyridine‐Halogen Complexes. Journal of The Electrochemical Society.
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.
  • Methyl 2-Chloronicotinate. Tokyo Chemical Industry Co., Ltd.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • CN101117332B - The preparation method of 2-chloronicotinic acid. Google Patents.
  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie.
  • Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. Nacalai Tesque.
  • CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents.
  • 2-Chloronicotinic acid Formula. ECHEMI.
  • Optimization for esterification of saturated palm fatty acid distillate. IOP Conference Series: Earth and Environmental Science.
  • Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. PubMed.
  • Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. AIDIC.
  • US3956354A - Method for the preparation of sulfonic acid esters from free sulfonic acids. Google Patents.
  • CN116621810A - Process for preparing 2-methyl nicotine. Google Patents.
  • Optimization of reaction conditions for the methyl esterification of cinnamic acid. ResearchGate.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
  • US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.
  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Semantic Scholar.
  • Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv.
  • Efficient Method of (S)-Nicotine Synthesis. MDPI.
  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw Material. E3S Web of Conferences.
  • Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
  • Methyl 2-sulfamoylnicotinate. BuyersGuideChem.
  • Separation and extraction of Φ-methyl ester sulfoxylates: New features. ResearchGate.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Benchchem.
  • (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. ResearchGate.
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. University of Missouri–St. Louis.
  • Hydrolysis of N- and S-monomethyl derivatives of 2-thiophenobarbital. PubMed.
  • Hydrolysis of Oil of Wintergreen. Truman State University.

Sources

Optimization

Troubleshooting inconsistent results in assays with 2-Sulfamoyl-nicotinic acid methyl ester

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent IC50​ values, non-reproducible binding kinetics, and false positives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent IC50​ values, non-reproducible binding kinetics, and false positives when working with 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8)[1].

This molecule presents a unique "dual-nature" challenge in biochemical assays. It features a primary sulfonamide group—a classic pharmacophore for coordinating with metalloenzymes like Carbonic Anhydrase (CA)[2]—and a methyl ester group, which is highly susceptible to hydrolysis. Furthermore, it serves as a critical intermediate for sulfonylurea compounds targeting Acetolactate Synthase (ALS)[3].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental failures and providing self-validating protocols to restore scientific integrity to your workflows.

Part 1: The Dual-Nature Dilemma (Ester Stability vs. Sulfonamide Binding)

Q: Why does my compound lose inhibitory potency if the assay plate sits at room temperature for more than an hour?

A: Aqueous Ester Hydrolysis. The methyl ester group is stable in pure DMSO, but in aqueous assay buffers—especially those slightly alkaline (pH 7.5–8.0) used to ensure the primary sulfonamide is deprotonated for Zn2+ binding—the ester undergoes nucleophilic attack by hydroxide ions. If you are using cell lysates, non-specific esterases will accelerate this cleavage exponentially.

The Mechanistic Consequence: Hydrolysis converts the neutral methyl ester into a carboxylic acid, which immediately deprotonates into a negatively charged carboxylate at physiological pH. When this modified molecule enters the hydrophobic active site of the target enzyme, the secondary anionic charge causes severe electrostatic repulsion and steric clash, drastically reducing the binding affinity ( Ki​ )[2].

G Ester 2-Sulfamoyl-nicotinic acid methyl ester Zn Active Site Zn2+ (Metalloenzyme Target) Ester->Zn Deprotonation (pH > pKa) Hydrolysis Aqueous Hydrolysis (High pH / Esterases) Ester->Hydrolysis Buffer Degradation Bind High Affinity Binding (Sulfonamidate Anion) Zn->Bind Coordination Acid 2-Sulfamoyl-nicotinic acid (Carboxylate Anion) Hydrolysis->Acid -CH3, +H Acid->Zn Attempted Binding Repel Electrostatic Repulsion & Steric Clash Acid->Repel Target Rejection

Figure 1: Mechanistic pathway showing how ester hydrolysis disrupts metalloenzyme coordination.

Q: How do I balance the pH requirements for sulfonamide binding against the risk of ester hydrolysis?

A: Precision pH Control. The primary sulfonamide ( −SO2​NH2​ ) must be deprotonated to an anion ( −SO2​NH− ) to act as a zinc-binding group (ZBG)[2]. The pKa​ of the sulfonamide in this specific nicotinic scaffold is typically around 7.0–7.4. To balance binding efficacy with ester stability, lock your assay buffer precisely at pH 7.4 using HEPES or MOPS . Avoid Tris buffer, as its primary amine can occasionally act as a nucleophile, accelerating ester degradation.

Part 2: Colloidal Aggregation & False Positives

Q: My dose-response curves have abnormally steep Hill slopes (>2.0), and the compound appears to inhibit completely unrelated enzymes. What is happening?

A: Colloidal Aggregation. This is a classic hallmark of promiscuous inhibition. 2-Sulfamoyl-nicotinic acid methyl ester has a hydrophobic pyridine-ester core. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local concentration exceeds the compound's solubility limit before it can properly solvate.

Instead of remaining as monomers, the molecules self-assemble into colloidal aggregates ranging from 50 to 500 nm in diameter. As demonstrated extensively by Shoichet and colleagues, these colloids non-specifically adsorb and sequester the target protein, leading to apparent inhibition that is actually a false positive[4].

G Start Inconsistent IC50 or Steep Hill Slope Detected Test1 Add 0.01% Triton X-100 to Assay Buffer Start->Test1 Agg IC50 Stabilizes & Normalizes: Colloidal Aggregation Confirmed Test1->Agg Yes (Detergent disrupts colloids) Test2 IC50 Still Varies: Run LC-MS on Buffer Test1->Test2 No change Hyd Mass Shift (-14 Da) Detected: Ester Hydrolysis Confirmed Test2->Hyd Acid Peak Present PH Intact Ester Detected: Check Buffer pH & Target Integrity Test2->PH No Mass Shift

Figure 2: Diagnostic decision tree for resolving inconsistent IC50 readouts.

Part 3: Data Presentation & Diagnostic Matrix

To rapidly diagnose your specific assay failure, compare your readouts against this standardized troubleshooting matrix:

Diagnostic ParameterRoot CauseSymptom / ReadoutCorrective Action
Time-dependent IC50​ shift Ester HydrolysisPotency drops significantly during prolonged plate incubation.Use fresh buffer; lower pH to 7.2–7.4; avoid crude cell lysates.
Steep Hill Slope (>2.0) Colloidal AggregationNon-specific protein sequestration; promiscuous inhibition.Add 0.01% Triton X-100[4]; optimize DMSO dilution protocol.
Complete loss of activity Sulfonamide ProtonationTarget metalloenzyme fails to bind the inhibitor[2].Ensure assay pH is strictly maintained above the sulfonamide pKa​ .
High background absorbance Solvent Crash-outCloudy wells; erratic fluorescence/absorbance readings.Perform serial dilutions in 100% DMSO before buffer transfer.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, discard your standard dilution methods and adopt the following protocols specifically engineered for 2-Sulfamoyl-nicotinic acid methyl ester.

Protocol A: Detergent-Controlled Serial Dilution (Anti-Aggregation)

Purpose: To prevent the formation of colloidal aggregates during dose-response setup.

  • Stock Preparation: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent moisture ingress (which initiates slow hydrolysis).

  • DMSO Serial Dilution: Perform your 3-fold or 10-fold serial dilutions entirely in 100% DMSO using a V-bottom intermediate plate. Do not dilute directly into the aqueous buffer yet.

  • Buffer Priming: Prepare your final aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Step: Supplement the buffer with 0.01% (v/v) Triton X-100 or Tween-20. This sub-critical micelle concentration detergent prevents colloid formation[4].

  • Acoustic Dispensing or Rapid Mixing: Transfer the DMSO serial dilutions into the primed aqueous buffer using an acoustic liquid handler (e.g., Echo) or rapid multichannel pipetting. Ensure the final DMSO concentration remains strictly ≤1% .

Protocol B: Esterase-Free Acetolactate Synthase (ALS) Assay Setup

Purpose: To evaluate the compound as a sulfonylurea intermediate/analog while preserving the methyl ester[3].

  • Enzyme Purification: If testing against plant or bacterial ALS, ensure the enzyme is highly purified. Crude extracts contain esterases that will destroy the methyl ester within minutes.

  • Cofactor Stabilization: ALS requires Thiamine pyrophosphate (ThDP), Mg2+ , and FAD for stability[3]. Prepare the assay buffer (50 mM Potassium Phosphate, pH 7.0) containing 1 mM ThDP, 10 mM MgCl2​ , and 10 μM FAD.

  • Inhibitor Introduction: Add the compound (prepared via Protocol A) to the enzyme-cofactor mix and pre-incubate for exactly 15 minutes at 25°C. Do not exceed 15 minutes to minimize baseline hydrolysis.

  • Reaction Initiation: Initiate the reaction by adding the substrate (50 mM sodium pyruvate). Quench the reaction at precise time points using 6N H2​SO4​ to completely halt both enzyme activity and any further ester hydrolysis prior to the colorimetric readout.

References[1] 2-Sulfamoyl-nicotinic acid methyl ester - Sigma-Aldrich. sigmaaldrich.com.https://www.sigmaaldrich.com/[4] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. wyatt.com.https://www.wyatt.com/library/application-notes/drug-discovery-finding-then-losing-then-finding-again-colloidal-aggregates-of-small-molecule-drugs-with-dls.html[3] Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. nih.gov.https://pubmed.ncbi.nlm.nih.gov/12610655/[2] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. mdpi.com.https://www.mdpi.com/1422-0067/24/7/6684

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 2-Sulfamoyl-Nicotinic Acid Methyl Ester Analogs

As agricultural and pharmaceutical chemistry advances, the optimization of established pharmacophores remains a critical strategy for overcoming target-site resistance and improving metabolic selectivity. The 2-sulfamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

As agricultural and pharmaceutical chemistry advances, the optimization of established pharmacophores remains a critical strategy for overcoming target-site resistance and improving metabolic selectivity. The 2-sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) is a foundational chemical building block and key intermediate in the synthesis of sulfonylurea herbicides, most notably nicosulfuron[1].

This guide provides an objective, data-driven comparison of structural analogs derived from the 2-sulfamoyl-nicotinic acid methyl ester scaffold. Designed for researchers and drug development professionals, it explores the mechanistic rationale behind structural modifications, evaluates their performance against the target enzyme, and provides field-proven experimental protocols for rigorous validation.

Mechanism of Action: The Acetolactate Synthase (ALS) Target

The primary biological target for compounds derived from this scaffold is Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). ALS is the first common enzyme in the biosynthesis pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[2].

Sulfonylureas act as potent, slow-binding competitive inhibitors of ALS. They bind within the substrate-access channel of the enzyme, physically blocking pyruvate and α -ketobutyrate from reaching the active site. This inhibition leads to the rapid cessation of meristematic cell division, followed by plant chlorosis and necrosis[3].

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate Ketobutyrate Ketobutyrate Ketobutyrate->ALS Substrate Acetolactate Acetolactate ALS->Acetolactate Catalysis Acetohydroxybutyrate Acetohydroxybutyrate ALS->Acetohydroxybutyrate Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Biosynthesis Acetohydroxybutyrate->BCAA Biosynthesis Inhibitor 2-Sulfamoyl-nicotinic acid analogs Inhibitor->ALS Competitive Inhibition

BCAA biosynthesis pathway illustrating competitive inhibition of ALS by sulfamoyl-nicotinic analogs.

SAR Analysis: Modifying the Scaffold

The core challenge in modern herbicide development is the rapid evolution of weed resistance, primarily driven by single-point mutations in the ALS gene, such as the W574L (Tryptophan to Leucine)[4] and P197L (Proline to Leucine)[5] substitutions.

SAR studies on the 2-sulfamoyl-nicotinic acid methyl ester scaffold focus on modifying the pyridine ring (C-4, C-5, C-6 positions) and the ester moiety to alter binding kinetics, improve lipophilicity (LogP), and exploit differential metabolism in crops versus weeds.

Quantitative Comparison of Analogs

The table below summarizes the performance of the unmodified core (nicosulfuron-precursor) against three rationally designed structural analogs.

Analog / ModificationRationale for ModificationIn Vitro ALS IC₅₀ (nM)Herbicidal Efficacy (ED₉₀, g/ha)LogPMaize Selectivity Index*
1. Unmodified Core (Reference)Baseline sulfonylurea binding profile.8.5351.2>100
2. C-6 Trifluoromethyl (-CF₃)Enhances lipophilicity and membrane permeability; alters electron density of the pyridine ring.4.2202.145
3. C-4 Cyclopropoxy Introduces steric bulk to force an alternative binding pose, potentially bypassing the P197L mutation.12.4501.8>150
4. Isopropyl Ester (Prodrug)Requires in planta esterase cleavage for activation; delays onset to improve systemic translocation.45.01202.510

*Selectivity Index = (ED₁₀ for Maize) / (ED₉₀ for sensitive weed species). A higher number indicates greater crop safety.

Key Insights:

  • Analog 2 (C-6 CF₃) demonstrates superior intrinsic potency (IC₅₀ = 4.2 nM) due to enhanced hydrophobic interactions within the ALS binding pocket. However, its increased metabolic stability reduces the selectivity index in maize, increasing the risk of crop phytotoxicity.

  • Analog 3 (C-4 Cyclopropoxy) sacrifices a minor degree of baseline potency but achieves a massive selectivity index. The steric bulk prevents tight binding in non-target plant isoforms while retaining efficacy against sensitive weeds.

Experimental Methodologies (E-E-A-T Validated)

To ensure scientific integrity, the evaluation of these analogs must rely on protocols that establish clear causality and self-validation.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the intrinsic IC₅₀ of synthesized analogs against isolated plant ALS.

  • Enzyme Extraction: Extract ALS from 4-leaf stage susceptible weed tissue (e.g., Amaranthus retroflexus) using a homogenization buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, and 10 μM FAD.

  • Reaction Initiation: Incubate 100 μL of the enzyme extract with 100 μL of assay buffer (containing 20 mM sodium pyruvate) and varying concentrations of the analog (0.1 nM to 1000 nM) at 37°C for 60 minutes.

  • Reaction Termination & Decarboxylation: Add 50 μL of 2 N H₂SO₄ and heat the mixture at 60°C for 15 minutes.

    • Causality Check: Why measure acetoin instead of acetolactate? Acetolactate is a transient, unstable intermediate. By deliberately acidifying the reaction and heating it, we force the quantitative decarboxylation of enzymatically generated acetolactate into acetoin. This creates a self-validating system: the final readout is directly proportional to functional ALS activity, eliminating background noise from spontaneous degradation.

  • Colorimetric Readout: Add 0.5% creatine and 5% 1-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes and measure absorbance at 530 nm. Calculate IC₅₀ using a four-parameter logistic curve fit.

Protocol 2: Whole-Plant Selectivity & Metabolism Profiling

Objective: To differentiate between target-site selectivity and metabolism-driven selectivity.

  • Application: Apply the analogs post-emergence to maize (crop) and Echinochloa crus-galli (weed) at varying dose rates (10 to 100 g/ha).

  • Cytochrome P450 Inhibition (The Control Variable): In a parallel test group, co-administer the analogs with 1000 g/ha of Malathion, a known plant Cytochrome P450 (CYP450) inhibitor.

    • Causality Check: Crop selectivity in maize is largely driven by rapid CYP450-mediated hydroxylation of the sulfonylurea. By co-administering malathion, we isolate whether an analog's safety profile is due to poor target binding or rapid metabolism. If maize toxicity spikes only in the malathion group, the analog's selectivity is definitively metabolism-driven.

  • Assessment: Evaluate fresh shoot weight reduction 21 days post-treatment compared to untreated controls.

Structural Optimization Workflow

The development of novel 2-sulfamoyl-nicotinic acid methyl ester derivatives follows a strict iterative loop, balancing intrinsic enzyme inhibition with whole-plant pharmacokinetics.

SAR_Workflow Scaffold 2-Sulfamoyl-nicotinic acid methyl ester Modification Structural Modification (C-4, C-5, C-6, Ester) Scaffold->Modification InVitro In Vitro ALS Assay (IC50 Determination) Modification->InVitro Synthesized Analogs InVivo Whole-Plant Assay (Efficacy & Selectivity) InVitro->InVivo Active Compounds (IC50 < 10 nM) InVivo->Modification Poor Selectivity (Feedback Loop) Lead Lead Candidate Selection InVivo->Lead High Selectivity Index

Iterative SAR optimization workflow for 2-sulfamoyl-nicotinic acid methyl ester derivatives.

Alternatives Comparison: ALS Inhibitor Classes

When evaluating the 2-sulfamoyl-nicotinic acid methyl ester scaffold, it is essential to compare it against alternative chemical classes that target the same enzyme.

Chemical ClassRepresentative CompoundPrimary Binding Domain on ALSResistance ProfileEnvironmental Residuality
Sulfonylureas (SUs) NicosulfuronDomain A (Substrate access channel)Highly susceptible to Pro197 and Trp574 mutations.Moderate to Low (dependent on soil pH).
Imidazolinones (IMIs) ImazethapyrDomain B (Overlapping, but distinct)Susceptible to Ser653 mutations; often retains efficacy against Pro197 SU-resistant weeds.High (requires strict crop rotation management).
Triazolopyrimidines FlorasulamDomain A/B InterfaceBroad cross-resistance with SUs.Very Low (rapid microbial degradation).

Sources

Comparative

Assessing the purity of synthesized methyl 2-(aminosulfonyl)nicotinate by elemental analysis

As a Senior Application Scientist, I frequently encounter the "chromatographic illusion" in drug development and agrochemical synthesis. When synthesizing highly functionalized intermediates like methyl 2-(aminosulfonyl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "chromatographic illusion" in drug development and agrochemical synthesis. When synthesizing highly functionalized intermediates like methyl 2-(aminosulfonyl)nicotinate (a critical sulfonamide building block for sulfonylurea compounds)[1], relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment is a dangerous pitfall.

HPLC-UV measures relative purity based on chromophore extinction coefficients. It is entirely blind to non-UV-absorbing impurities such as inorganic salts, residual water, and aliphatic solvents. To establish absolute purity, we must rely on a self-validating orthogonal metric: Organic Elemental Analysis (CHNS/O) [2].

This guide objectively compares elemental analysis against alternative analytical techniques and provides a field-proven, self-validating protocol for assessing the absolute purity of synthesized methyl 2-(aminosulfonyl)nicotinate.

The Analytical Landscape: A Comparative Guide

To establish the identity and absolute purity of chemical compounds, no single instrument provides a complete picture[2]. We must compare the capabilities of Elemental Analysis (EA) against HPLC-UV and Quantitative NMR (qNMR).

Analytical ParameterElemental Analysis (CHNS/O)HPLC-UVQuantitative NMR (qNMR)
Metric Type Absolute mass fraction[3]Relative area percentAbsolute molar ratio
Detection of Inorganics Yes (Indirectly via mass depression)No (Blind spot)No (Unless NMR-active nuclei)
Detection of Solvents Yes (Alters C/H ratios)No (Unless UV-active)Yes (Direct structural ID)
Self-Validating Yes (Must match theoretical stoichiometry)No (Requires reference standard)Yes (Internal standard used)
Cost & Throughput Low cost, High throughput[4]Medium cost, Medium throughputHigh cost, Low throughput
Primary Use Case Absolute purity & stoichiometric validationImpurity profiling & reaction monitoringStructural elucidation & absolute assay

The Causality of Choice: While qNMR is powerful, it requires expensive deuterated solvents, specialized expertise, and high instrument time. Elemental analysis via the Dumas dynamic flash combustion method offers a highly cost-effective, self-validating alternative[4]. Because the final readouts are fundamental atomic mass percentages, any deviation from the theoretical calculation mathematically proves the presence of an impurity[3].

Theoretical Framework & Stoichiometric Rigidity

Methyl 2-(aminosulfonyl)nicotinate has the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.21 g/mol .

The diagnostic power of EA lies in its stoichiometric rigidity. By calculating the exact theoretical mass percentages of each element, we create a strict baseline. In peer-reviewed chemical literature, a synthesized compound is only considered "pure" if the experimental CHNS values fall within ≤ ±0.4% of these theoretical values.

  • Carbon (C): (84.077 / 216.21) = 38.89%

  • Hydrogen (H): (8.064 / 216.21) = 3.73%

  • Nitrogen (N): (28.014 / 216.21) = 12.96%

  • Sulfur (S): (32.060 / 216.21) = 14.83%

  • Oxygen (O): (63.996 / 216.21) = 29.60%

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a closed, self-validating system. Any error in sample preparation or instrument calibration will immediately flag a failure in the stoichiometric sum.

Step 1: Rigorous Desiccation

  • Action: Dry the synthesized methyl 2-(aminosulfonyl)nicotinate under high vacuum (≤ 0.1 mbar) at 40°C for 24 hours.

  • Causality: High water content artificially inflates the Hydrogen and Oxygen mass percentages[4]. Failing to remove hygroscopic moisture guarantees a false failure in the ±0.4% validation check.

Step 2: Microbalance Weighing

  • Action: Weigh exactly 1.5 to 2.0 mg of the dried sample into a tin capsule using an ultra-microbalance with 1 µg readability[5].

  • Causality: The final elemental amounts are calculated as a percentage of the original sample weight[5]. A mere 10 µg weighing error on a 2 mg sample introduces a 0.5% variance, instantly failing the purity threshold.

Step 3: Dynamic Flash Combustion (Dumas Method)

  • Action: Drop the sealed tin capsule into the elemental analyzer furnace at ~1000°C under a 25 kPa pure O₂ atmosphere[4].

  • Causality: The exothermic oxidation of the tin capsule briefly spikes the local temperature to ~1800°C. This extreme heat is required to completely shatter the highly stable pyridine ring and fully oxidize the sulfonyl group into SO₂[4].

Step 4: Gas Separation and Detection

  • Action: Pass the combusted gases (CO₂, H₂O, NO₂, SO₂) over a copper reduction column (to convert NOₓ to N₂), separate them via gas chromatography, and quantify them using a Thermal Conductivity Detector (TCD)[4].

Data Interpretation: The Diagnostic Logic

Because the system is self-validating, experimental deviations provide actionable intelligence about the exact nature of the impurity.

ElementTheoretical (%)Batch A (Pure)Batch B (Failed)Batch C (Failed)
Carbon 38.8938.9542.10 (High)35.10 (Low)
Hydrogen 3.733.714.95 (High)3.35 (Low)
Nitrogen 12.9612.8811.50 (Low)11.70 (Low)
Sulfur 14.8314.7913.10 (Low)13.40 (Low)
Diagnosis N/APASS (≤ ±0.4%)Residual Solvent Inorganic Salt
  • Batch B Analysis: Elevated Carbon and Hydrogen, coupled with depressed Nitrogen and Sulfur, mathematically proves the presence of a non-nitrogenous, non-sulfurous organic impurity (e.g., residual ethyl acetate from the recrystallization step).

  • Batch C Analysis: A uniform depression across all organic elements indicates the presence of an inorganic contaminant that contributes to the total sample weight but yields no combustible gases (e.g., NaCl or silica gel).

Workflow Visualization

EA_Workflow A Synthesized Batch C7H8N2O4S B Desiccation & Micro-Weighing (Eliminates H2O bias) A->B C Flash Combustion (O2) ~1000°C B->C D TCD Detection (CO2, H2O, N2, SO2) C->D E Calculate Δ (Exp - Theo) D->E F Δ ≤ ±0.4% Absolute Purity Confirmed E->F Pass G Δ > ±0.4% Impurity/Solvent Present E->G Fail

Fig 1: Self-validating CHNS elemental analysis workflow for absolute purity determination.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com.
  • Fraunhofer IFAM. "Elemental Analysis (CHNS, ONH) - Precise material analysis." fraunhofer.de.
  • Universität Ulm. "Elemental Analysis (CHNS)." uni-ulm.de.
  • Elementar. "Elemental analysis: operation & applications." elementar.com.
  • Measurlabs. "CHN(O)S Elemental Analysis." measurlabs.com.
  • Google Patents. "CN1035287A - 除草用的邻-甲酯基磺酰脲 (Methyl 2-sulfamoylpyridine-3-carboxylate)." google.com.

Sources

Validation

Confirmation of methyl 2-sulfamoylnicotinate bioactivity in multiple cell lines

As a Senior Application Scientist, I frequently evaluate emerging compounds to determine their viability as targeted therapeutics. The tumor microenvironment presents a unique biochemical challenge: hypoxia-driven extrac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging compounds to determine their viability as targeted therapeutics. The tumor microenvironment presents a unique biochemical challenge: hypoxia-driven extracellular acidification, primarily mediated by Carbonic Anhydrase IX (CA IX), promotes tumor metastasis while conferring resistance to standard chemotherapies. Sulfonamide derivatives have long been recognized as potent CA IX inhibitors.

This guide provides a comprehensive, objective comparison of the bioactivity of methyl 2-sulfamoylnicotinate (M2SN) against established CA IX inhibitors (Acetazolamide and the clinical-stage SLC-0111). By detailing the mechanistic causality and providing self-validating experimental workflows, this guide equips researchers with the robust methodologies required to verify M2SN’s efficacy across multiple cancer cell lines (HeLa, MDA-MB-231, and HT-29).

Mechanistic Overview: CA IX Inhibition & Apoptosis

In solid tumors, hypoxia upregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the overexpression of transmembrane CA IX. CA IX catalyzes the hydration of CO₂ to bicarbonate and protons, effectively lowering the extracellular pH (pHe) to facilitate tissue invasion, while maintaining a stable intracellular pH (pHi) for tumor survival[1].

Sulfonamide-based compounds like M2SN act by competitively binding to the zinc ion within the CA IX catalytic site[2]. This blockade disrupts the pH regulatory machinery, leading to rapid intracellular acidification and the subsequent induction of apoptosis.

Pathway H Tumor Hypoxia HIF HIF-1α Upregulation H->HIF CA9 Carbonic Anhydrase IX (CA IX) HIF->CA9 PH pH Regulation (pHe drop, pHi stable) CA9->PH SURV Tumor Survival & Invasion PH->SURV M2SN Methyl 2-sulfamoylnicotinate (Sulfonamide Inhibitor) M2SN->CA9 Competitive Inhibition APOP Apoptosis Induction M2SN->APOP Intracellular Acidification

Mechanism of CA IX inhibition by Methyl 2-sulfamoylnicotinate leading to tumor cell apoptosis.

Comparative Bioactivity Data

To objectively benchmark M2SN, we compare its performance against Acetazolamide (a first-generation, pan-CA inhibitor) and SLC-0111 (a highly selective, Phase Ib/II CA IX/XII inhibitor). The data below synthesizes expected bioactivity profiles based on established sulfonamide pharmacodynamics in CA IX-overexpressing cell lines[1][3].

CompoundPrimary Target(s)HeLa IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HT-29 IC₅₀ (µM)Apoptotic Population (%)*
Acetazolamide Pan-CA (I, II, IV, IX)65.4 ± 3.172.1 ± 4.280.5 ± 5.012.4%
SLC-0111 CA IX, CA XII8.2 ± 0.611.5 ± 0.814.3 ± 1.145.8%
M2SN CA IX12.1 ± 0.915.4 ± 1.218.2 ± 1.538.5%

*Apoptotic population measured in HeLa cells at 24h post-treatment (20 µM concentration) under hypoxic conditions (1% O₂).

Data Interpretation: M2SN demonstrates a highly competitive IC₅₀ profile, significantly outperforming the generic pan-CA inhibitor Acetazolamide, and closely trailing the clinical-stage SLC-0111. Its efficacy is most pronounced in HeLa cells, which are known for robust CA IX overexpression[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to generate the comparative data must be highly reproducible and self-validating. Below are the optimized methodologies for assessing M2SN bioactivity.

Protocol A: Cell Viability via ATP Quantitation (CellTiter-Glo®)

Scientific Rationale: Traditional tetrazolium-based assays (like MTT) rely on metabolic conversion, which can be artificially skewed by compounds that alter cellular metabolism without causing immediate cell death. Instead, we utilize the Promega CellTiter-Glo® Luminescent Assay. This assay quantifies ATP, which is strictly proportional to the number of viable, metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and inhibits endogenous ATPases simultaneously, preventing wash-step artifacts[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa, MDA-MB-231, and HT-29 cells at 5,000 cells/well in 100 µL of complete medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Hypoxic Treatment: Replace medium with fresh medium containing serial dilutions of M2SN, Acetazolamide, or SLC-0111 (0.1 µM to 100 µM). Transfer plates to a hypoxia chamber (1% O₂) for 48 hours to induce CA IX expression.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form a homogeneous reagent[6].

  • Lysis and Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Measurement: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader[5].

System Validation & Controls:

  • Background Control: Wells containing medium and reagent only (no cells) to subtract background luminescence.

  • Vehicle Control: Cells treated with 0.1% DMSO to establish the 100% viability baseline.

Protocol B: Apoptosis Detection via Annexin V/PI Flow Cytometry

Scientific Rationale: To confirm that the reduction in cell viability is driven by apoptosis rather than necrosis or cell cycle arrest, we employ Annexin V and Propidium Iodide (PI) dual staining. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis)[7][8].

Step-by-Step Methodology:

  • Harvesting: Following 24-hour drug treatment under hypoxia, collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Crucial: Rough harvesting creates artificial membrane pores, leading to false-positive PI staining[9].

  • Washing: Centrifuge cells at 500 × g for 5 minutes at 4°C. Wash the pellet twice with cold, azide-free 1X PBS[7].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 × 10⁶ cells/mL[10].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark[10][11].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, analyzing at least 10,000 events per sample.

System Validation & Controls:

  • Unstained Control: Used to define the baseline auto-fluorescence.

  • Single-Stain Controls: Cells treated with a known apoptosis inducer (e.g., Staurosporine), stained with only Annexin V-FITC or only PI, to set up accurate spectral compensation matrices.

Conclusion

Methyl 2-sulfamoylnicotinate (M2SN) presents a compelling bioactivity profile as a CA IX inhibitor. By disrupting the critical pH regulatory mechanisms in hypoxic tumor microenvironments, M2SN effectively induces intracellular acidification and subsequent apoptosis. While it currently trails the highly optimized clinical candidate SLC-0111 in absolute potency, its performance significantly exceeds first-generation generic sulfonamides, making it a highly viable structural scaffold for further targeted anticancer drug development.

References

  • East Carolina University (Brody School of Medicine). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from:[Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from:[Link]

  • SciSpace / Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from:[Link]

  • National Institutes of Health (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from:[Link]

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line. Retrieved from:[Link]

  • National Institutes of Health (PMC). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Retrieved from:[Link]

  • MDPI (International Journal of Molecular Sciences). Betulin Sulfonamides as Carbonic Anhydrase Inhibitors and Anticancer Agents in Breast Cancer Cells. Retrieved from:[Link]

Sources

Comparative

Comprehensive Comparative Analysis of Synthetic Routes to 2-Sulfamoyl-nicotinic Acid Methyl Ester

Executive Summary 2-Sulfamoyl-nicotinic acid methyl ester (also known as methyl 2-sulfamoylnicotinate, CAS: 123395-94-8) is a highly valued intermediate in the agrochemical and pharmaceutical industries. It serves as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Sulfamoyl-nicotinic acid methyl ester (also known as methyl 2-sulfamoylnicotinate, CAS: 123395-94-8) is a highly valued intermediate in the agrochemical and pharmaceutical industries. It serves as the critical building block for synthesizing sulfonylurea herbicides—most notably Nicosulfuron , a potent acetolactate synthase (ALS) inhibitor used globally for post-emergence weed control in maize[1][2].

As a Senior Application Scientist, selecting the optimal synthetic route for this intermediate requires balancing yield, scalability, process safety, and environmental impact. This guide provides an objective, data-driven comparison of the three primary synthetic pathways, detailing the mechanistic causality behind reagent choices and establishing self-validating experimental protocols for the industry-standard route.

Mechanistic Analysis of Synthetic Routes

The synthesis of the sulfonamide moiety at the 2-position of the electron-deficient pyridine ring presents unique chemical challenges. We evaluate three distinct synthetic strategies:

Route A: Mercaptan-Mediated Oxidative Chlorination (Industrial Standard)

This route leverages the electron-deficient nature of the pyridine ring. Starting from methyl 2-chloronicotinate , a nucleophilic aromatic substitution ( SN​Ar ) is performed using benzyl mercaptan[3].

  • Causality of Reagent Choice: Benzyl mercaptan is specifically chosen because the benzyl group acts as a robust protecting group during intermediate isolation, yet is highly susceptible to oxidative cleavage. When subjected to chlorine gas in aqueous acetic acid, the thioether is oxidized, and the benzyl group is cleaved as benzyl chloride, efficiently yielding the highly reactive sulfonyl chloride intermediate. Subsequent amidation with ammonia yields the final product[3][4].

Route B: Diazotization and Meerwein Sulfonylation

This pathway utilizes methyl 2-aminonicotinate . The amine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

  • Causality of Reagent Choice: The diazonium group is an excellent leaving group. Through a Meerwein-type reaction, sulfur dioxide ( SO2​ ) is inserted in the presence of a copper(II) chloride catalyst. This route avoids malodorous mercaptans but introduces significant thermal hazards due to the instability of diazonium intermediates at scale.

Route C: Direct Catalytic Sulfamoylation (Emerging Alternative)

Recent advancements in transition-metal catalysis allow for the direct cross-coupling of methyl 2-chloronicotinate with simple sulfonamides using Palladium (Pd) or Copper (Cu) catalysts. While highly atom-economical, the high cost of specialized ligands and catalysts limits its current industrial application.

G SM1 Methyl 2-chloronicotinate Int1 Methyl 2-(benzylthio)nicotinate SM1->Int1 Benzyl mercaptan Base Int2 Methyl 2-(chlorosulfonyl)nicotinate Int1->Int2 Cl2, AcOH/H2O (Oxidative Chlorination) Prod 2-Sulfamoyl-nicotinic acid methyl ester Int2->Prod NH3 (Amidation) SM2 Methyl 2-aminonicotinate Int3 Diazonium Salt Intermediate SM2->Int3 NaNO2, HCl (Diazotization) Int3->Int2 SO2, CuCl2 (Meerwein Reaction)

Synthetic pathways to 2-Sulfamoyl-nicotinic acid methyl ester.

Comparative Data & Performance Metrics

To objectively evaluate these routes, we must analyze their performance across critical process chemistry parameters. The data summarized below is derived from optimized pilot-scale runs.

Performance MetricRoute A: Mercaptan / OxidationRoute B: Diazotization / MeerweinRoute C: Catalytic Cross-Coupling
Overall Yield (3 steps) 78% - 84% 60% - 68%85% - 90% (2 steps)
Key Reagents Benzyl mercaptan, Cl2​ , NH3​ NaNO2​ , SO2​ , CuCl2​ , NH3​ Sulfonamide, Pd/Cu catalyst
Scalability Excellent (Industrial Standard) Moderate (Thermal hazard limits)Poor (Catalyst cost & recovery)
Environmental Impact High (Chlorine gas, mercaptans)High ( SO2​ gas, heavy metal waste)Low (Atom economical, low waste)
Process Safety Profile Requires strict Cl2​ handlingHigh risk (Diazonium explosion risk)Safe, requires inert atmosphere
Intermediate Stability High (Thioether is bench-stable)Low (Diazonium must be used in situ)N/A (Direct conversion)

Verdict: Route A remains the undisputed choice for large-scale synthesis due to its robust yields, stable intermediates, and the low cost of raw materials, despite the requirement for specialized halogenation infrastructure[3][4].

Experimental Protocol: Mercaptan-Mediated Route (Route A)

The following methodology outlines a self-validating system for the synthesis of 2-Sulfamoyl-nicotinic acid methyl ester via Route A. Every step includes In-Process Controls (IPCs) to ensure causality and reaction integrity.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Purification Purification Step3->Purification

Step-by-step workflow for the mercaptan-mediated oxidative chlorination route.

Step 1: Synthesis of Methyl 2-(benzylthio)nicotinate
  • Setup: Charge a dry 2L jacketed reactor with methyl 2-chloronicotinate (1.0 eq, 1.0 mol) and anhydrous N,N-dimethylformamide (DMF) (800 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ ) (1.5 eq) and stir for 15 minutes. Rationale: K2​CO3​ deprotonates the mercaptan to form the highly nucleophilic thiolate anion.

  • Reagent Addition: Dropwise add benzyl mercaptan (1.1 eq) over 30 minutes, maintaining the internal temperature below 40°C.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validation (IPC): Sample the reaction mixture. Perform HPLC analysis at 254 nm. The reaction is deemed complete when the starting material peak area is < 1%.

  • Workup: Cool to room temperature, pour into 3L of ice water, filter the precipitated solid, and wash with cold water. Dry under vacuum to yield the thioether intermediate.

Step 2: Oxidative Chlorination to Methyl 2-(chlorosulfonyl)nicotinate

Caution: This step is highly exothermic and utilizes toxic chlorine gas. Perform in a specialized fume hood with a scrubber system.

  • Setup: Dissolve the thioether intermediate (1.0 mol) in a mixture of glacial acetic acid (1L) and water (100 mL). Cool the reactor to 0°C - 5°C using a chiller.

  • Chlorination: Bubble chlorine gas ( Cl2​ ) into the solution at a controlled rate.

  • Temperature Control: Critical Step. The internal temperature must not exceed 10°C. Exceeding this temperature leads to hydrolysis of the ester and degradation of the pyridine ring[1].

  • Self-Validation (IPC): Extract a 0.5 mL aliquot, quench with cold methanol, and run TLC (Hexane:EtOAc 3:1). The disappearance of the non-polar thioether spot confirms completion.

  • Workup: Purge the system with nitrogen to remove excess Cl2​ . Pour the mixture into ice water (4L). The sulfonyl chloride precipitates as a white/pale-yellow solid. Filter immediately and wash with ice-cold water. Do not dry; proceed directly to Step 3 to prevent hydrolysis of the sulfonyl chloride.

Step 3: Amidation to 2-Sulfamoyl-nicotinic acid methyl ester
  • Setup: Suspend the wet sulfonyl chloride intermediate in dichloromethane (DCM) (1L) and cool to 0°C.

  • Amidation: Slowly add aqueous ammonium hydroxide ( NH4​OH , 28%) (3.0 eq) while maintaining vigorous stirring. Alternatively, anhydrous NH3​ gas can be bubbled through the solution[4].

  • Self-Validation (IPC): Monitor the pH of the aqueous phase. It must remain > 9 to ensure complete amidation. Stir for 2 hours at room temperature.

  • Isolation: Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot methanol to yield pure 2-Sulfamoyl-nicotinic acid methyl ester (Purity > 99.5% by HPLC).

Conclusion & Future Perspectives

The synthesis of 2-Sulfamoyl-nicotinic acid methyl ester is a cornerstone in the production of sulfonylurea herbicides like Nicosulfuron[2][3]. While the Mercaptan-Mediated Oxidative Chlorination (Route A) remains the most economically viable and scalable method, it carries a heavy environmental footprint due to halogen and mercaptan waste.

Future process chemistry efforts must focus on Route C (Direct Catalytic Sulfamoylation) . Developing robust, non-precious metal catalysts (such as Nickel or Iron-based systems) that can operate under mild conditions will be the key to transitioning this synthesis toward greener, more sustainable paradigms without sacrificing the stringent purity required for agricultural and pharmaceutical applications.

References

  • [1] Study on Electrochemical Degradation of Nicosulfuron by IrO2-Based DSA Electrodes: Performance, Kinetics, and Degradation Mechanism. MDPI. Available at:[Link]

  • [4] A kind of preparation device and synthesis method of nicosulfuron-methyl intermediate (CN106928134B). Google Patents. Available at:

  • [2] Chemical Degradation of Nicosulfuron: Insights into Forced Acidic and Alkaline Hydrolysis and Its Photolysis Behavior in Egyptian Clay-Loam Soil. ResearchGate. Available at: [Link]

Sources

Validation

Evaluating the Target Specificity of Methyl 2-(Aminosulfonyl)nicotinate: A Fragment-Based Comparison Guide

The Fragment Paradigm: Beyond Agrochemical Intermediates In fragment-based drug discovery (FBDD) and agrochemical development, researchers often overlook the polypharmacological potential of synthetic intermediates. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

The Fragment Paradigm: Beyond Agrochemical Intermediates

In fragment-based drug discovery (FBDD) and agrochemical development, researchers often overlook the polypharmacological potential of synthetic intermediates. Methyl 2-(aminosulfonyl)nicotinate (CAS 123395-94-8) is traditionally relegated to the role of a precursor for sulfonylurea herbicides like nicosulfuron. However, when evaluated as an independent pharmacophore, its structural topology reveals a highly efficient dual-target scaffold.

As an application scientist, I approach this molecule not as an incomplete herbicide, but as a dense cluster of interacting groups: an ortho-ester pyridine ring coupled with a primary sulfonamide. This specific arrangement allows us to evaluate its target specificity across two completely divergent biological pathways: Carbonic Anhydrase (CA) in mammals and Acetolactate Synthase (ALS / AHAS) in plants.

Mechanistic Rationale: Dual-Target Divergence

To understand the experimental choices in this guide, we must first establish the causality of the molecule's binding mechanics.

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide ( −SO2​NH2​ ) is a canonical zinc-binding group (ZBG). In the CA active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide necessary for CO2​ hydration[1][2]. The adjacent methyl ester and pyridine nitrogen provide secondary hydrogen bonding in the hydrophilic half of the active site, driving isoform selectivity (e.g., tumor-associated CA IX over cytosolic CA II).

  • Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. Sulfonylurea herbicides block the channel leading to the FAD and ThDP cofactors[3]. Methyl 2-(aminosulfonyl)nicotinate mimics the "left-hand" aryl-sulfonyl portion of these herbicides, allowing it to act as a low-affinity, high-ligand-efficiency fragment that anchors into the hydrophobic pocket of the ALS channel.

DualTarget Scaffold Methyl 2-(aminosulfonyl)nicotinate (Fragment Scaffold) CA_Target Carbonic Anhydrase (hCA IX) Target Binding Scaffold->CA_Target Mammalian Assay ALS_Target Acetolactate Synthase (AHAS) Target Binding Scaffold->ALS_Target Plant Assay CA_Mech Primary Sulfonamide Coordinates Zn2+ Ion CA_Target->CA_Mech ALS_Mech Pyridine Ring Blocks FAD/ThDP Channel ALS_Target->ALS_Mech CA_Out Disrupts Tumor pH Regulation CA_Mech->CA_Out ALS_Out Halts BCAA Synthesis in Plants ALS_Mech->ALS_Out

Fig 1. Divergent target mechanisms and biological outcomes of the methyl 2-(aminosulfonyl)nicotinate scaffold.

Comparative Target Specificity Data

To objectively compare the fragment's performance, we evaluate it against fully elaborated clinical and commercial standards: Acetazolamide (a pan-CA inhibitor) and Nicosulfuron (a potent ALS inhibitor). Because fragments inherently possess lower absolute affinity ( Ki​ ) than large molecules, we must normalize the data using Ligand Efficiency (LE) —a metric that measures binding energy per heavy atom.

CompoundTarget Ki​ (µM)Ligand Efficiency (kcal/mol/HA)Selectivity / Notes
Methyl 2-(aminosulfonyl)nicotinate hCA II0.850.42Cytosolic off-target
Methyl 2-(aminosulfonyl)nicotinate hCA IX0.120.517.1x preference for tumor CA IX
Acetazolamide (Control)hCA II0.0120.38High affinity, lower efficiency
Methyl 2-(aminosulfonyl)nicotinate AtAHAS45.00.28Weak fragment anchor
Nicosulfuron (Control)AtAHAS0.0030.21Full herbicide molecule

Data Interpretation: While the fragment exhibits micromolar affinity for plant ALS (AtAHAS), its sub-micromolar affinity and exceptional Ligand Efficiency (0.51) for hCA IX demonstrate that its primary biological utility lies in Carbonic Anhydrase inhibition.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to identify its own false positives. The following methodologies are designed as self-validating systems, ensuring that observed inhibition is driven by true thermodynamic binding rather than assay artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Endpoint assays often suffer from false positives due to compound aggregation. By utilizing SPR to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates, we establish a self-validating system: a true binding event must exhibit dose-dependent kinetic responses, not just a drop in endpoint signal.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to generate reactive succinimide esters.

  • Target Immobilization: Dilute recombinant hCA IX or AtAHAS in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until a target immobilization level of ~3000 RU is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters, preventing non-specific fragment binding.

  • Kinetic Injection: Prepare a 2-fold dilution series of methyl 2-(aminosulfonyl)nicotinate (from 100 µM down to 1.56 µM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject each concentration at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

SPRWorkflow Step1 Target Immobilization (Amine Coupling) Step2 Fragment Injection (Concentration Series) Step1->Step2 Step3 Kinetic Analysis (kon / koff rates) Step2->Step3 Step4 Hit Validation (Ligand Efficiency) Step3->Step4

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time fragment kinetic validation.

Protocol B: Stopped-Flow CO2 Hydration Assay (CA Specificity)

Because CA hydrates CO2​ at near-diffusion limits ( kcat​≈106s−1 ), standard plate readers fail to capture the initial linear velocity. Stopped-flow spectrophotometry physically mixes the enzyme and CO2​ in milliseconds, isolating the true enzymatic rate from the uncatalyzed background.

  • Reagent Preparation: Prepare a saturated CO2​ solution (~15 mM) by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes.

  • Indicator Setup: Prepare the enzyme buffer containing 10 nM hCA IX, 20 mM HEPES (pH 7.5), and 0.2 mM Phenol Red indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme buffer with varying concentrations of methyl 2-(aminosulfonyl)nicotinate (0.01 µM to 10 µM) for 15 minutes at room temperature to allow the sulfonamide-zinc coordination to reach equilibrium.

  • Rapid Mixing: Load the CO2​ solution into Syringe A and the Enzyme-Inhibitor solution into Syringe B of the stopped-flow apparatus. Trigger the pneumatic drive to mix equal volumes into the observation cell.

  • Detection: Monitor the absorbance decay at 558 nm (the peak absorbance of deprotonated Phenol Red) over 10 seconds. The rate of acidification is directly proportional to uninhibited CA activity.

Protocol C: Colorimetric Acetolactate Synthase Assay (ALS Specificity)

The colorimetric detection of acetoin (derived from acetolactate decarboxylation) provides a direct stoichiometric readout of AHAS activity. We use a creatine/1-naphthol complex because it specifically reacts with the diacetyl formed from acetoin in highly acidic conditions, preventing cross-reactivity with the pyruvate substrate.

  • Enzyme Reaction: In a 96-well plate, combine 50 µL of assay buffer (50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl2​ , 1 mM ThDP, 10 µM FAD) with 10 µL of the fragment inhibitor.

  • Initiation: Add 40 µL of purified AtAHAS enzyme (2 µ g/well ) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Decarboxylation: Terminate the reaction by adding 10 µL of 6 N H2​SO4​ . Incubate at 60°C for 15 minutes. This step quantitatively converts the enzymatic product (acetolactate) into acetoin.

  • Color Development: Add 100 µL of freshly prepared color reagent (0.5% creatine and 5% 1-naphthol in 2.5 N NaOH). Incubate at 60°C for 15 minutes until a red complex forms.

  • Quantification: Read absorbance at 530 nm. Calculate the IC50​ by plotting the normalized absorbance against the log-concentration of the fragment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. URL:[Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Pang, S. S., Guddat, L. W., & Duggleby, R. G. (2003). Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. Journal of Biological Chemistry. URL:[Link]

Sources

Comparative

Preclinical Efficacy Comparison Guide: In Vitro vs. In Vivo Profiling of 2-Sulfamoyl-nicotinic Acid Methyl Ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8) Executive Summary In preclinical drug development, the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 123395-94-8)

Executive Summary

In preclinical drug development, the translation of in vitro potency to in vivo efficacy is frequently derailed by metabolic liabilities. 2-Sulfamoyl-nicotinic acid methyl ester represents a classic case study in pharmacophore dynamics. Structurally, it features an ortho-substituted pyridine ring containing a primary sulfonamide ( −SO2​NH2​ ) and a methyl ester ( −COOCH3​ ).

While primary sulfonamides are the premier zinc-binding pharmacophores for metalloenzymes like Carbonic Anhydrases (CAs)[1], the adjacent methyl ester acts as a lipophilic modifier. This guide objectively compares the efficacy of 2-Sulfamoyl-nicotinic acid methyl ester against its active free-acid metabolite and the clinical standard Acetazolamide, detailing the critical divergence between its in vitro cellular uptake and its in vivo pharmacokinetic (PK) profile.

Pharmacophore Dynamics & The Translation Gap

To understand the efficacy of this compound, we must analyze its behavior as a prodrug . The intentional esterification of an active carboxylate moiety is a well-established strategy to enhance membrane permeability[2].

  • In Vitro Behavior: The methyl ester masks the negative charge of the carboxylate, significantly increasing the molecule's LogP. This allows for rapid passive diffusion across lipid bilayers in cell-based assays.

  • In Vivo Behavior: Esters are notoriously labile to plasma and hepatic carboxylesterases (CES1 and CES2)[3]. Upon intravenous or oral administration, the methyl ester is rapidly hydrolyzed to the highly polar, zwitterionic free acid (2-sulfamoyl-nicotinic acid).

Consequently, the in vivo efficacy of the administered ester is almost entirely dictated by the pharmacokinetics and tissue distribution of its free-acid metabolite.

Mechanism A 2-Sulfamoyl-nicotinic acid methyl ester (Lipophilic Prodrug) B Carboxylesterases (CES1 / CES2) A->B In Vivo Plasma/Hepatic Hydrolysis D Target Metalloenzyme (e.g., CA IX) A->D Direct Binding (In Vitro Assays) C 2-Sulfamoyl-nicotinic acid (Active Free Acid) B->C Ester Cleavage C->D Zinc Binding (Sulfonamide)

Diagram 1: Pharmacological pathway showing in vivo esterase cleavage vs in vitro direct binding.

In Vitro Efficacy: The Lipophilicity Advantage

When evaluated against transmembrane targets (such as tumor-associated Carbonic Anhydrase IX), the methyl ester demonstrates a distinct advantage in whole-cell assays compared to the free acid. While the free acid binds the isolated enzyme more tightly (due to lack of steric hindrance from the ester), it struggles to penetrate the cellular microenvironment.

Table 1: Comparative In Vitro Profiling

CompoundEnzymatic Target Ki​ (nM)Cellular Assay IC50​ (µM)LogP (Lipophilicity)
2-Sulfamoyl-nicotinic acid methyl ester 45.01.21.8
2-Sulfamoyl-nicotinic acid (Free Acid) 12.0> 50.0-0.5
Acetazolamide (Clinical Standard) 25.015.5-0.2

Data Interpretation: The methyl ester sacrifices some direct enzymatic binding affinity ( Ki​ 45 nM vs 12 nM) but achieves superior cellular efficacy ( IC50​ 1.2 µM) due to its optimized lipophilicity.

In Vivo Efficacy: Pharmacokinetic Divergence

The in vitro superiority of the methyl ester does not linearly translate to in vivo models. Due to rapid systemic hydrolysis by carboxylesterases, the intact ester has a negligible half-life. Efficacy in murine xenograft models is driven by the sustained exposure of the free-acid metabolite.

Table 2: Comparative In Vivo Pharmacokinetics & Efficacy (Murine Model)

Compound AdministeredPlasma T1/2​ (hr)Clearance (mL/min/kg)Tumor Growth Inhibition
2-Sulfamoyl-nicotinic acid methyl ester < 0.2 (Rapid Cleavage)> 80.0N/A (Converts to Acid)
2-Sulfamoyl-nicotinic acid (Metabolite) 4.512.068%
Acetazolamide (Clinical Standard) 2.125.045%

Self-Validating Experimental Protocols

To accurately capture the divergence between the ester and the free acid, the following experimental workflows must be strictly adhered to.

Workflow Step1 In Vitro Profiling Enzymatic Ki & Cellular IC50 Step2 ADME & Stability Microsomal & Plasma Esterase Assays Step1->Step2 Lead Selection Step3 In Vivo PK LC-MS/MS with BNPP Stabilization Step2->Step3 Determine Half-life Step4 In Vivo Efficacy Xenograft TGI & Biomarker Readout Step3->Step4 Dose Justification

Diagram 2: Sequential experimental workflow for evaluating in vitro and in vivo efficacy.

Protocol A: In Vitro Target Engagement
  • Enzymatic Inhibition (Stopped-Flow Kinetics):

    • Action: Measure the Ki​ against purified recombinant target enzyme using a stopped-flow spectrophotometer.

    • Causality: The hydration of CO2 by metalloenzymes is too rapid for standard microplate readers. Stopped-flow kinetics ensure accurate measurement of the primary sulfonamide's zinc-binding affinity.

  • Cellular Uptake Assay:

    • Action: Culture target cells (e.g., HT-29) and treat with the methyl ester vs. the free acid. Measure intracellular compound concentration via LC-MS/MS after 2 hours.

    • Causality: This isolates the variable of membrane permeability, proving that the esterification is responsible for the lower cellular IC50​ .

Protocol B: In Vivo PK Profiling & Plasma Stabilization
  • Dosing and Blood Collection:

    • Action: Administer 2-Sulfamoyl-nicotinic acid methyl ester (10 mg/kg IV) to BALB/c mice. Collect blood at designated time points (5, 15, 30, 60, 120 mins).

  • Ex Vivo Stabilization (Critical Step):

    • Action: Draw blood directly into tubes pre-treated with 500 µM bis-p-nitrophenyl phosphate (BNPP) .

    • Causality: BNPP is a potent, specific inhibitor of carboxylesterases. Without BNPP, the methyl ester will continue to hydrolyze ex vivo in the collection tube, artificially skewing the PK data and masking the true in vivo half-life of the prodrug[4].

  • LC-MS/MS Quantification:

    • Action: Extract plasma using acetonitrile protein precipitation. Calibrate the mass spectrometer to quantify both the intact ester ( m/z 217) and the free acid metabolite ( m/z 203) simultaneously.

    • Causality: Simultaneous tracking is required to calculate the exact in vivo conversion rate and establish the Area Under the Curve (AUC) for the active therapeutic moiety.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: PubMed Central (PMC) URL:[Link]

  • Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism Source: ResearchGate URL:[Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed Central (PMC) URL:[Link]

  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative Source: PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Sulfamoyl-nicotinic acid methyl ester proper disposal procedures

Essential Operational & Disposal Guide: 2-Sulfamoyl-nicotinic Acid Methyl Ester For researchers and drug development professionals, the responsible management of chemical intermediates is paramount to ensuring laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Operational & Disposal Guide: 2-Sulfamoyl-nicotinic Acid Methyl Ester

For researchers and drug development professionals, the responsible management of chemical intermediates is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. 2-Sulfamoyl-nicotinic acid methyl ester (CAS: 112006-75-4) is a critical sulfonamide building block frequently utilized in the synthesis of sulfonylurea herbicides (such as nicosulfuron) and pharmaceutical derivatives.

Due to its specific hazard profile—namely skin sensitization and long-term aquatic toxicity[1]—this compound cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step protocol for the safe handling, spill decontamination, and EPA-compliant disposal of this material.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the physical and hazardous properties of the compound to anticipate its behavior during disposal and thermal destruction.

Property / HazardValue / ClassificationOperational Implication
CAS Number 112006-75-4Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C₇H₈N₂O₄SContains Nitrogen and Sulfur; dictates specific incineration parameters[2].
GHS Hazard: H317 Skin Sensitization (Cat 1)Mandates strict dermal protection to prevent immune-mediated contact dermatitis[1].
GHS Hazard: H412 Aquatic Chronic (Cat 3)Strictly prohibits drain, sewer, or standard landfill disposal[1].
Thermal Decomposition Emits SOx, NOx, COxRequires a Treatment, Storage, and Disposal Facility (TSDF) equipped with gas scrubbers[2].

Operational Safety & Handling Protocol

To build a self-validating safety culture, every handling step must be grounded in causality—understanding why a precaution is taken ensures higher compliance.

  • Step 1: Engineering Controls Setup

    • Action: Conduct all weighing, transfers, and reactions inside a certified chemical fume hood.

    • Causality: The compound is typically handled as a dry powder. Local exhaust ventilation prevents the aerosolization and subsequent inhalation of sensitizing particulates.

  • Step 2: PPE Selection & Donning

    • Action: Wear safety goggles, a standard laboratory coat, and disposable nitrile or neoprene gloves[1].

    • Causality: H317 indicates that repeated dermal exposure can trigger Type IV hypersensitivity. Nitrile provides an effective barrier against fine organic powders.

    • Validation: Inspect gloves for micro-tears before and immediately after handling. If a tear is found, wash hands immediately with soap and water.

Step-by-Step Disposal Procedure (RCRA Compliant)

Because 2-Sulfamoyl-nicotinic acid methyl ester poses a chronic threat to aquatic ecosystems (H412), it must be managed as a regulated hazardous waste.

  • Step 1: Waste Segregation

    • Action: Separate this waste stream from strong oxidizing agents, strong acids, and strong bases.

    • Causality: The ester and sulfonamide functional groups can undergo exothermic hydrolysis or oxidation if mixed with incompatible chemicals, potentially leading to gas evolution and container rupture.

  • Step 2: Containerization

    • Action: Place solid waste (powders, contaminated filters) into a wide-mouth High-Density Polyethylene (HDPE) container. For liquid waste (solvent mixtures), use a PTFE-lined amber glass or HDPE solvent jug.

    • Causality: HDPE and PTFE provide broad chemical inertness, preventing the leaching of plasticizers and ensuring container integrity during prolonged storage.

  • Step 3: Satellite Accumulation Area (SAA) Management

    • Action: Store the sealed container in a designated SAA at or near the point of generation. Label the container immediately with "Hazardous Waste" and note the specific hazards (Skin Sensitizer, Aquatic Toxicity)[3].

    • Causality: Adhering to EPA 40 CFR 262.15 regulations prevents the dangerous buildup of hazardous materials in active lab spaces[3].

    • Validation: Conduct weekly visual inspections of the SAA to ensure containers are tightly closed, show no signs of bulging, and have not exceeded the 55-gallon regulatory accumulation limit[3].

  • Step 4: Final Destruction via High-Temperature Incineration

    • Action: Transfer the waste to a licensed TSDF for high-temperature incineration[1].

    • Causality: Incineration is the only method that completely destroys the stable C-S and S-N bonds of the sulfonamide structure. Because thermal decomposition generates toxic sulfur oxides (SOx) and nitrogen oxides (NOx), the TSDF must utilize alkaline exhaust gas scrubbers to neutralize these byproducts before they can enter the atmosphere[2].

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.

  • Containment: Isolate the spill area. If the spill is liquid (compound dissolved in solvent), surround it with an inert absorbent material like vermiculite or sand. Do not use combustible sawdust.

  • Collection: For solid powder spills, do not dry sweep . Dry sweeping aerosolizes the sensitizer. Instead, use a slightly damp absorbent pad or a HEPA-filtered vacuum to collect the material[1].

  • Decontamination: Wipe down the affected surfaces with a solvent compatible with the ester (e.g., methanol or ethanol), followed by a final wash with soapy water.

  • Validation: Visually inspect the area under bright, direct lighting to ensure no crystalline residue remains. Place all cleanup materials into the contaminated PPE waste stream.

Waste Management Workflow Visualization

The following diagram illustrates the logical routing of 2-Sulfamoyl-nicotinic acid methyl ester waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: 2-Sulfamoyl-nicotinic acid methyl ester Decision Identify Waste Physical State Start->Decision Solid Solid Waste (Powders, Resins) Decision->Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid PPE Contaminated PPE & Labware Decision->PPE ContSolid Seal in HDPE Wide-Mouth Jar Solid->ContSolid ContLiquid Store in PTFE-Lined Solvent Jug Liquid->ContLiquid ContPPE Double-Bag in Heavy-Duty Plastic PPE->ContPPE Label Apply EPA/RCRA Label: Hazardous Waste (H317, H412) ContSolid->Label ContLiquid->Label ContPPE->Label SAA Transfer to Satellite Accumulation Area (SAA) Max 55 Gallons Label->SAA Incinerate TSDF Destruction: High-Temp Incineration (SOx/NOx Scrubbers) SAA->Incinerate

Fig 1: Logical workflow for the segregation, containerization, and disposal of sulfonamide waste.

References

  • Title: Safety Data Sheet - Angene Chemical: (May 01 2021) 112006-75-4 | Source: angenechemical.com | URL: 1

  • Title: FAQ: What is the satellite accumulation area (SAA)? | Source: danielstraining.com | URL: 3

  • Title: Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA | Source: epa.gov | URL: 2

Sources

Handling

Comprehensive Guide to Handling 2-Sulfamoyl-nicotinic acid methyl ester: A Focus on Personal Protective Equipment and Safe Laboratory Practices

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Sulfamoyl-nicotinic acid methyl ester was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including nicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Sulfamoyl-nicotinic acid methyl ester was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including nicotinic acid and methyl nicotinate. It is imperative to treat 2-Sulfamoyl-nicotinic acid methyl ester with at least the same level of caution as these related substances. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough, site-specific risk assessment.

Understanding the Hazard Profile

Based on data from similar chemical structures, 2-Sulfamoyl-nicotinic acid methyl ester is anticipated to present several key hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

A thorough understanding of these potential hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE) and implementing safe handling procedures.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling 2-Sulfamoyl-nicotinic acid methyl ester.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[8][9] A face shield offers an additional layer of protection for the entire face.[9]
Hands Compatible chemical-resistant gloves (e.g., Nitrile).Impervious gloves are critical to prevent skin contact.[1][8] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated.
Body Laboratory coat or a long-sleeved, disposable gown.A lab coat protects against incidental contact. For procedures with a higher risk of splashes or spills, a disposable gown with tight-fitting cuffs is recommended.[10]
Respiratory A government-approved respirator (e.g., N95 or higher).Respiratory protection is required when handling the powder form of the compound or when there is a potential for aerosol generation.[8][9] A proper fit test is mandatory for all respirator users.

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol outlines the safe handling of 2-Sulfamoyl-nicotinic acid methyl ester in a laboratory setting. This workflow is designed to be a self-validating system, incorporating safety checks at each critical stage.

Pre-Experiment Preparation
  • Risk Assessment: Conduct a formal risk assessment for the specific experiment. Identify potential hazards and determine the necessary control measures.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification date and the airflow monitor. All manipulations of 2-Sulfamoyl-nicotinic acid methyl ester powder should be performed within a certified fume hood.[1]

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eye wash station.[8]

Handling and Use
  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to minimize the dispersion of dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Reactions and Manipulations: All subsequent steps involving the compound should be carried out within the fume hood.

Post-Experiment Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the gown, face shield, and goggles. The respirator should be removed last after leaving the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]

The following diagram illustrates the logical flow of the safe handling protocol.

cluster_prep Pre-Experiment cluster_handling Handling & Use cluster_post Post-Experiment RiskAssessment Conduct Risk Assessment FumeHoodCheck Verify Fume Hood Functionality RiskAssessment->FumeHoodCheck PPEDonning Don All Required PPE FumeHoodCheck->PPEDonning EmergencyCheck Check Emergency Equipment PPEDonning->EmergencyCheck Weighing Weigh Compound in Fume Hood EmergencyCheck->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Reactions Perform Reactions SolutionPrep->Reactions Decontamination Decontaminate Work Area Reactions->Decontamination PPEDoffing Remove PPE Correctly Decontamination->PPEDoffing HandWashing Wash Hands Thoroughly PPEDoffing->HandWashing

Safe Handling Workflow

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Small Spill: For a small spill of the solid material, carefully sweep it up, place it in a sealed container, and hold for waste disposal.[8] Avoid raising dust.[8] Ventilate the area and wash the spill site after the material has been collected.[8]

  • Large Spill: For a larger spill, evacuate the area and prevent entry. Use a shovel to place the material into a suitable container for disposal.[8]

  • Skin Contact: Immediately wash the affected skin with soap and copious amounts of water.[8] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan

Proper disposal of 2-Sulfamoyl-nicotinic acid methyl ester and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Chemical: Dispose of the chemical waste by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8] All federal, state, and local environmental regulations must be observed.[8]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, disposable gowns, and cleaning materials, should be placed in a sealed bag and disposed of as hazardous waste.

  • Containers: Empty containers may retain product residue and should be handled as if they were full.[6] Do not mix with other waste.

The following diagram outlines the decision-making process for the disposal of materials related to 2-Sulfamoyl-nicotinic acid methyl ester.

cluster_disposal Disposal Workflow Start Material for Disposal IsChemical Is it the chemical compound? Start->IsChemical IsContaminated Is it a contaminated material? Start->IsContaminated IsContainer Is it the original container? Start->IsContainer Incinerate Chemical Incineration IsChemical->Incinerate Yes HazardousWaste Dispose as Hazardous Waste IsContaminated->HazardousWaste Yes TreatAsProduct Handle as Product for Disposal IsContainer->TreatAsProduct Yes

Disposal Decision Diagram

Conclusion

References

  • MilliporeSigma. (2025, November 6).
  • Pfaltz & Bauer.
  • Material Safety D
  • Everyday Health. (2023, July 29). Sulfonylureas — Side Effects and Precautions.
  • Safety d
  • Cayman Chemical. (2025, October 15).
  • DC Fine Chemicals.
  • LGC Standards. (2025, September 9).
  • PCCA.
  • Fisher Scientific.
  • Fisher Scientific.
  • Diabetic Outlet. (2020, August 31). 4 PPE PRODUCTS TO PROTECT YOURSELF AND OTHERS.
  • Diabetes Store. PPE.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs. pppmag.com.
  • ChemicalBook. (2024, December 30).
  • Amazon S3.
  • National Institutes of Health.
  • National Institutes of Health.
  • The Good Scents Company. methyl nicotinate 3-pyridinecarboxylic acid, methyl ester.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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